L-Ristosamine nucleoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136035-11-5 |
|---|---|
Molecular Formula |
C21H21N3O7 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(1S)-1-[(2R,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15-,16+,17-/m0/s1 |
InChI Key |
GJKVGHBACKLCOR-UQCMEYCASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Ristosamine nucleoside; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling L-Ristosamine: A Technical Guide to its Discovery, Natural Source, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ristosamine is a naturally occurring 3-amino-2,3,6-trideoxy-L-ribo-hexose, a critical sugar component of the vancomycin-ristocetin group of glycopeptide antibiotics. These antibiotics are vital in treating severe infections caused by Gram-positive bacteria. The presence and structure of L-ristosamine are crucial for the biological activity of these antibiotics. This technical guide provides an in-depth overview of the discovery of L-ristosamine, its natural source, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. The information is presented to aid researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Discovery and Natural Source
L-Ristosamine was discovered as a constituent of the antibiotic ristomycin (also known as ristocetin), which was first isolated in the 1950s from the fermentation broth of the actinomycete Amycolatopsis lurida.[1] Subsequent structural elucidation studies of ristomycin revealed the presence of several carbohydrate moieties, including the novel amino sugar, L-ristosamine.
The primary natural source of L-ristosamine is the glycopeptide antibiotic complex, ristomycin, produced by various species of the genus Amycolatopsis. Notably, Amycolatopsis sp. TNS106 has been identified as a producer of ristomycin A.[1]
Physicochemical and Spectroscopic Data
The precise characterization of L-Ristosamine is essential for its identification and for structure-activity relationship studies of the parent antibiotics.
Physicochemical Properties of L-Ristosamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₃ | PubChem CID: 171083 |
| Molecular Weight | 147.17 g/mol | PubChem CID: 171083 |
| IUPAC Name | (3R,4R,5S)-3-amino-4,5-dihydroxyhexanal | PubChem CID: 171083 |
| CAS Number | 51869-30-8 | PubChem CID: 171083 |
Spectroscopic Data for L-Ristosamine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-ristosamine derivatives, which are crucial for its structural confirmation.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.8 - 5.2 (anomeric proton, varies with anomer and derivative) | 90.0 - 100.0 (anomeric carbon) |
| 2 | 1.5 - 2.0 | 30.0 - 40.0 |
| 3 | 2.8 - 3.5 | 50.0 - 60.0 |
| 4 | 3.2 - 3.8 | 65.0 - 75.0 |
| 5 | 3.5 - 4.2 | 70.0 - 80.0 |
| 6 (CH₃) | 1.1 - 1.3 | 15.0 - 20.0 |
Note: Chemical shifts can vary depending on the solvent, derivatization, and the specific anomeric form.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a key technique for determining the elemental composition of L-ristosamine. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.
| Ion | m/z | Description |
| [M+H]⁺ | 148.0968 | Protonated molecular ion |
| Fragment 1 | 130.0863 | Loss of H₂O |
| Fragment 2 | 112.0757 | Further loss of H₂O |
| Fragment 3 | 102.0913 | Loss of H₂O and CO |
Experimental Protocols
Fermentation for Ristomycin Production
Detailed protocols for the fermentation of Amycolatopsis species are crucial for obtaining the starting material for L-ristosamine isolation.
Materials:
-
Amycolatopsis sp. strain (e.g., TNS106)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a defined medium with glucose and other nutrients)
-
Shake flasks or fermenter
Procedure:
-
Inoculate a seed culture of Amycolatopsis sp. in the seed medium and incubate at 28-30°C with shaking for 2-3 days.
-
Transfer the seed culture to the production medium in a larger shake flask or a fermenter.
-
Continue incubation at 28-30°C with aeration and agitation for 5-7 days.
-
Monitor the production of ristomycin using analytical techniques such as HPLC.
-
Harvest the fermentation broth when the ristomycin titer reaches its maximum.
Isolation and Purification of Ristomycin
Materials:
-
Fermentation broth
-
Adsorbent resin (e.g., Diaion HP-20)
-
Solvents for elution (e.g., methanol, acetone)
-
HPLC system for purification
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Pass the supernatant through a column packed with an adsorbent resin.
-
Wash the column with water to remove unbound impurities.
-
Elute the bound ristomycin with a suitable organic solvent or a gradient of organic solvent in water.
-
Concentrate the fractions containing ristomycin under reduced pressure.
-
Further purify the crude ristomycin by preparative HPLC to obtain pure ristomycin A.
Hydrolysis of Ristomycin and Isolation of L-Ristosamine
Materials:
-
Purified Ristomycin A
-
Hydrochloric acid (HCl)
-
Ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Ammonia solution
-
Solvents for chromatography (e.g., butanol, pyridine, water)
Procedure:
-
Dissolve the purified ristomycin A in 2 M HCl.
-
Heat the solution at 100°C for 2-4 hours to hydrolyze the glycosidic bonds.
-
Cool the hydrolysate and apply it to a column packed with a strong cation-exchange resin (H⁺ form).
-
Wash the column with water to remove neutral sugars and other non-basic components.
-
Elute the bound amino sugars, including L-ristosamine, with a dilute ammonia solution (e.g., 0.3 M NH₄OH).
-
Collect the fractions and monitor for the presence of amino sugars using a suitable method (e.g., ninhydrin test or TLC).
-
Combine the fractions containing L-ristosamine and concentrate them under reduced pressure.
-
Further purify the isolated L-ristosamine by paper chromatography or column chromatography using a solvent system such as butanol-pyridine-water.
Biosynthesis of L-Ristosamine
The biosynthesis of L-ristosamine proceeds via a multi-step enzymatic pathway starting from TDP-D-glucose. The genes for these enzymes are located within the ristomycin biosynthetic gene cluster in Amycolatopsis.
TDP-L-Ristosamine Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of TDP-L-Ristosamine.
Experimental Workflow for L-Ristosamine Isolation
Caption: Experimental workflow for the isolation of L-Ristosamine.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, natural source, and characterization of L-ristosamine. The detailed experimental protocols and biosynthetic pathway information serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. A thorough understanding of L-ristosamine is critical for the rational design and semi-synthesis of novel glycopeptide antibiotics with improved efficacy and reduced toxicity. Further research into the enzymatic machinery of L-ristosamine biosynthesis may open avenues for its biotechnological production and for the generation of novel glycosylated natural products.
References
In-Depth Technical Guide on the Preliminary Biological Activity of L-Ristosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ristosamine, an amino sugar, presents a chiral scaffold for the synthesis of novel L-nucleoside analogues. While the broader class of L-nucleosides has demonstrated significant potential in antiviral and anticancer therapies, specific data on the biological activity of L-Ristosamine nucleosides remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of L-nucleoside bioactivity, providing a framework for the anticipated biological evaluation of L-Ristosamine nucleosides. It details relevant experimental protocols for assessing antiviral and cytotoxic activity and outlines the general mechanisms of action and potential signaling pathways implicated in the therapeutic effects of nucleoside analogues.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The therapeutic efficacy of these molecules often stems from their ability to mimic natural nucleosides, thereby interfering with the synthesis of nucleic acids in rapidly replicating cells or viruses. The chirality of the sugar moiety plays a critical role in the biological activity and toxicity of these analogues. While natural nucleosides possess a D-sugar configuration, synthetic L-nucleosides have emerged as a promising class of therapeutics with unique pharmacological profiles, including reduced toxicity and improved metabolic stability.
L-Ristosamine, chemically known as 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is an L-amino sugar that provides a unique structural backbone for the generation of novel nucleoside analogues. The exploration of L-Ristosamine nucleosides is a logical progression in the quest for more effective and less toxic therapeutic agents. This guide provides a comprehensive overview of the anticipated preliminary biological activities of L-Ristosamine nucleosides, drawing parallels from closely related L-amino sugar nucleosides and the broader class of L-nucleosides.
Synthesis of L-Ristosamine Nucleosides
The synthesis of L-Ristosamine nucleosides is a complex multi-step process. While specific protocols for a wide range of L-Ristosamine nucleosides are not extensively documented, the general approach involves the synthesis of a protected L-Ristosamine glycosyl donor, followed by its coupling with various nucleobases.
A potential synthetic workflow is outlined below:
Caption: A generalized workflow for the synthesis of L-Ristosamine nucleosides.
Anticipated Biological Activities
Based on the known biological activities of other L-nucleoside analogues, L-Ristosamine nucleosides are anticipated to exhibit antiviral and cytotoxic properties.
Antiviral Activity
L-nucleosides have shown broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV). The primary mechanism of antiviral action for most nucleoside analogues involves the inhibition of viral polymerases.
The proposed mechanism of antiviral action for an this compound is as follows:
Caption: Proposed mechanism of antiviral action for L-Ristosamine nucleosides.
Cytotoxic Activity
Many nucleoside analogues exhibit cytotoxicity, which is the basis for their use as anticancer agents. The cytotoxic effects are generally attributed to the inhibition of cellular DNA and/or RNA synthesis, leading to cell cycle arrest and apoptosis. The selectivity of these compounds for cancer cells over healthy cells is a critical factor in their therapeutic index.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. The following are generalized protocols for assessing the antiviral and cytotoxic activities of L-Ristosamine nucleosides.
Antiviral Assays
A common method for evaluating antiviral activity is the plaque reduction assay or a yield reduction assay.
Workflow for a Plaque Reduction Assay:
Caption: Workflow for a typical plaque reduction assay to determine antiviral activity.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, conversely, cytotoxicity.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the 50% cytotoxic concentration (CC50).
Data Presentation
While specific quantitative data for L-Ristosamine nucleosides are not yet available, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Antiviral Activity of this compound Analogues
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| L-Risto-U | e.g., HSV-1 | Vero | Data | Data | Data |
| L-Risto-C | e.g., HIV-1 | MT-4 | Data | Data | Data |
| L-Risto-A | e.g., HBV | HepG2 2.2.15 | Data | Data | Data |
| L-Risto-G | e.g., Influenza A | MDCK | Data | Data | Data |
Table 2: Cytotoxicity of this compound Analogues against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| L-Risto-U | HeLa | Cervical Cancer | Data |
| L-Risto-C | A549 | Lung Cancer | Data |
| L-Risto-A | MCF-7 | Breast Cancer | Data |
| L-Risto-G | Jurkat | Leukemia | Data |
Potential Signaling Pathways
The cytotoxic effects of nucleoside analogues can be mediated through various signaling pathways, primarily those involved in DNA damage response and apoptosis.
An In-depth Technical Guide to the Physical and Chemical Properties of L-Ristosamine Nucleoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ristosamine, a 3-amino-2,3,6-trideoxy-L-ribo-hexopyranose, is an amino sugar component of the vancomycin-ristocetin group of antibiotics. While the parent monosaccharide has been the subject of synthetic studies, detailed information on its nucleoside derivatives is limited in publicly accessible literature. This guide provides a comprehensive overview of the known properties of L-Ristosamine and extrapolates the expected physical and chemical characteristics, synthetic methodologies, and potential biological activities of its nucleoside derivatives based on established principles of carbohydrate and nucleoside chemistry. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel aminosugar nucleosides.
Introduction
Amino sugars are crucial components of numerous biologically active natural products, including many antibiotics. Their incorporation into nucleoside structures has yielded compounds with significant antiviral and anticancer properties. L-Ristosamine, with its unique stereochemistry, represents an intriguing scaffold for the development of novel nucleoside analogues. This guide will summarize the known data for L-Ristosamine and provide a detailed, albeit predictive, technical overview of L-Ristosamine nucleosides.
Physical and Chemical Properties of L-Ristosamine
Quantitative data for L-Ristosamine is sparse. The following table summarizes the available information, primarily from computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃ | PubChem |
| Molecular Weight | 147.17 g/mol | PubChem |
| CAS Number | 51869-30-8 | PubChem |
| IUPAC Name | (3R,4R,5S)-3-amino-4,5-dihydroxyhexanal | PubChem |
| Predicted XLogP3 | -2.1 | PubChem |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Not available | - |
L-Ristosamine Nucleoside: A Technical Overview
Direct experimental data for L-Ristosamine nucleosides is not widely published. The following sections detail the predicted properties and plausible experimental protocols based on related compounds.
Predicted Physical and Chemical Properties of a Representative this compound (Thymine Derivative)
The properties of a hypothetical this compound linked to a thymine base are predicted below. These are estimations and would require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₇N₃O₄ | Based on condensation of L-Ristosamine and thymine. |
| Molecular Weight | 255.27 g/mol | Calculated from the molecular formula. |
| Predicted XLogP3 | -1.5 to -2.5 | Expected to be slightly more lipophilic than the free sugar. |
| Appearance | White to off-white solid | Typical for nucleoside analogues. |
| Solubility | Soluble in water and polar organic solvents | The sugar moiety should confer aqueous solubility. |
| Optical Rotation | Expected to be levorotatory | Consistent with the L-configuration of the sugar. |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton (H-1') is expected to appear as a doublet in the region of 5.5-6.5 ppm. The coupling constant (J) would indicate the stereochemistry of the glycosidic bond. Protons on the sugar ring would appear between 3.5 and 4.5 ppm, with the methyl group protons (H-6') appearing as a doublet around 1.2-1.5 ppm. The thymine protons would be observed in the aromatic region.
-
¹³C NMR: The anomeric carbon (C-1') would resonate around 85-95 ppm. The other sugar carbons would be found in the 60-80 ppm range. The carbons of the thymine base would appear in the 110-165 ppm region.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to the molecular weight + 1. Common fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated base and another for the sugar moiety.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for an this compound, for instance, a thymine nucleoside, would likely involve the Vorbrüggen glycosylation method. This is a common and effective method for nucleoside synthesis.
Objective: To synthesize a protected this compound via Vorbrüggen glycosylation.
Materials:
-
Per-O-acetylated L-Ristosamine with a protected amino group (e.g., N-acetyl or N-phthalimido).
-
Persilylated thymine (prepared by reacting thymine with a silylating agent like HMDS).
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf).
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).
Procedure:
-
Preparation of the Glycosyl Donor: L-Ristosamine is first protected. The hydroxyl groups are acetylated using acetic anhydride and a catalyst (e.g., pyridine). The amino group must also be protected, for example, by acetylation.
-
Preparation of the Silylated Base: Thymine is refluxed with an excess of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate to produce the persilylated derivative. The excess HMDS is removed under vacuum.
-
Glycosylation Reaction: The protected L-Ristosamine is dissolved in an anhydrous solvent. The silylated thymine is added, followed by the dropwise addition of the Lewis acid catalyst (e.g., TMSOTf) at a controlled temperature (often starting at 0 °C and slowly warming to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting groups (acetyl and amino-protecting groups) are removed under appropriate conditions (e.g., methanolic ammonia for acetyl groups) to yield the final this compound.
Antiviral Activity Assay
A general protocol to evaluate the antiviral activity of a synthesized nucleoside analogue is described below.
Objective: To determine the in vitro antiviral efficacy and cytotoxicity of an this compound.
Materials:
-
Host cell line susceptible to the target virus.
-
Target virus stock of known titer.
-
This compound stock solution.
-
Positive control antiviral drug.
-
Cell culture medium and supplements.
-
Reagents for cell viability assay (e.g., MTS or MTT).
-
Reagents for viral quantification (e.g., plaque assay or qPCR).
Procedure:
-
Cytotoxicity Assay: Host cells are seeded in 96-well plates and incubated with serial dilutions of the this compound for a period that mimics the duration of the antiviral assay. Cell viability is then assessed using a standard method (e.g., MTS assay) to determine the 50% cytotoxic concentration (CC₅₀).
-
Antiviral Assay (e.g., Plaque Reduction Assay): a. Confluent monolayers of host cells in 6- or 12-well plates are infected with a known amount of virus (e.g., 100 plaque-forming units). b. After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound. c. The plates are incubated until plaques are visible. d. Plaques are visualized by staining (e.g., with crystal violet), and the number of plaques in each well is counted. e. The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is calculated.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.
Visualizations
Caption: Proposed workflow for the synthesis of an this compound.
Caption: General workflow for antiviral and cytotoxicity testing of a nucleoside analog.
Caption: General mechanism of action for antiviral nucleoside analogs.
Conclusion
While specific experimental data on L-Ristosamine nucleosides remains elusive in the current body of scientific literature, this guide provides a robust framework for their future investigation. By leveraging established synthetic protocols, characterization techniques, and biological assays, researchers can systematically explore the potential of these novel compounds. The unique structural features of L-Ristosamine suggest that its nucleoside derivatives could exhibit interesting biological activities, warranting further research in the fields of medicinal chemistry and drug discovery.
The Enigmatic Mechanism of L-Ristosamine Nucleoside: Acknowledging a Research Frontier
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for L-ristosamine nucleoside. While the synthesis of L-ristosamine and its glycosides is documented, detailed investigations into its biological activity, specific cellular targets, and the molecular pathways it may modulate are conspicuously absent. This document serves to highlight this knowledge gap and, in lieu of specific data, puts forth a generalized hypothetical mechanism of action based on the well-established paradigm of L-nucleoside analogues. It is imperative that the following be interpreted as a theoretical framework intended to stimulate future research rather than a reflection of established evidence.
The Current State of Knowledge: A Void in the Literature
Extensive searches of prominent scientific databases have yielded no specific experimental studies, quantitative data (e.g., IC50, Ki values), or elucidated signaling pathways directly pertaining to the mechanism of action of this compound. The available literature primarily focuses on the chemical synthesis of L-ristosamine containing molecules.[1][2] Commercial listings for this compound exist, but they lack any accompanying scientific data on its biological effects.[3][4][5]
This lack of specific information prevents the construction of a detailed technical guide as initially intended. However, the broader class of L-nucleoside analogues, to which this compound belongs, has been extensively studied, particularly in the context of antiviral and anticancer therapies.[6][7][8] Therefore, we can hypothesize a potential mechanism of action for this compound based on these established principles.
A Generalized Hypothetical Mechanism of Action for this compound
The canonical mechanism of action for many biologically active nucleoside analogues involves their intracellular phosphorylation and subsequent interaction with nucleic acid polymerases.[9][10][11] Based on this, a plausible, though unverified, hypothesis for this compound can be proposed.
Cellular Uptake and Anabolic Phosphorylation
It is hypothesized that this compound would first be transported into the target cell via one or more of the ubiquitously expressed nucleoside transporters. Once inside the cell, it would likely undergo a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form: this compound triphosphate. This three-step phosphorylation cascade is a common activation pathway for nucleoside analogues.[9][10]
Caption: Hypothetical anabolic phosphorylation pathway of this compound.
Interaction with Polymerases and Chain Termination
The active this compound triphosphate would then act as a substrate for cellular or viral DNA or RNA polymerases. Due to the unnatural L-configuration of its sugar moiety, it is plausible that upon incorporation into a growing nucleic acid chain, it would act as a chain terminator. The stereochemistry of the L-sugar would likely prevent the formation of a phosphodiester bond with the subsequent incoming natural deoxynucleoside or ribonucleoside triphosphate, thereby halting nucleic acid synthesis. This is a well-documented mechanism for many L-nucleoside analogues with antiviral activity.[7][8]
Caption: Hypothetical mechanism of polymerase inhibition by this compound.
Quantitative Data: A Call for Future Research
As no experimental studies on the biological activity of this compound have been published, there is no quantitative data to present. Future research should focus on determining key parameters such as:
Table 1: Proposed Areas for Quantitative Analysis of this compound
| Parameter | Description | Relevance |
| IC50 / EC50 | The half-maximal inhibitory or effective concentration. | To determine the potency against various cell lines (e.g., cancer) or viruses. |
| CC50 | The half-maximal cytotoxic concentration. | To assess the toxicity of the compound to host cells. |
| Selectivity Index (SI) | The ratio of CC50 to IC50. | To evaluate the therapeutic window of the compound. |
| Ki | The inhibition constant for target enzymes (e.g., polymerases). | To quantify the binding affinity to its molecular target. |
| Km and Vmax | Michaelis-Menten constants for kinase-mediated phosphorylation. | To understand the efficiency of its metabolic activation. |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a series of foundational experiments are necessary.
In Vitro Cytotoxicity and Antiviral/Antiproliferative Assays
Objective: To determine the biological activity of this compound.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., L1210, HeLa) or host cells for viral assays (e.g., Vero, MT-4).
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Viability/Proliferation Assay: Assess cell viability using standard methods such as MTT, XTT, or CellTiter-Glo assays. For antiviral assays, measure viral load or cytopathic effect.
-
Data Analysis: Calculate CC50, IC50, and the Selectivity Index.
Polymerase Inhibition Assay
Objective: To determine if this compound triphosphate inhibits DNA or RNA polymerase activity.
Methodology:
-
Enzyme and Substrate Preparation: Purify the target polymerase (e.g., HIV reverse transcriptase, human DNA polymerase) and prepare a template-primer complex.
-
Inhibition Reaction: Set up a reaction mixture containing the polymerase, template-primer, radiolabeled or fluorescently-labeled dNTPs, and varying concentrations of this compound triphosphate.
-
Product Analysis: Separate the reaction products by gel electrophoresis and quantify the amount of full-length product versus terminated fragments.
-
Data Analysis: Determine the IC50 for polymerase inhibition.
Caption: Simplified workflow for in vitro biological activity assessment.
Conclusion and Future Directions
The study of this compound is in its infancy. While its chemical synthesis has been addressed, its biological properties remain a black box. The hypothetical mechanism of action presented here, based on the established behavior of other L-nucleoside analogues, offers a starting point for future investigations. It is crucial for the scientific community to undertake the fundamental biological and biochemical studies necessary to determine if this compound holds any therapeutic potential. Key future research directions include:
-
Screening: Broad-spectrum screening against a panel of viruses and cancer cell lines.
-
Target Identification: Unbiased approaches to identify the specific cellular or viral targets.
-
Mechanism of Resistance: Studies to understand potential mechanisms of acquired resistance.
-
In Vivo Efficacy: Preclinical studies in animal models to assess in vivo efficacy and pharmacokinetics.
Without such foundational research, the true potential of this compound will remain unknown.
References
- 1. A short and highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis of L-Daunosamine and L-Ristosamine [research.amanote.com]
- 3. This compound | SynPep [synpep.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. This compound | Porphynet [porphyrin.net]
- 6. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Spectroscopic and Structural Elucidation of L-Ristosamine Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-Ristosamine nucleosides, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). L-Ristosamine, an amino sugar, is a critical component of various biologically active molecules. Its incorporation into nucleoside structures is of significant interest in the development of novel therapeutic agents. This document outlines the expected spectroscopic characteristics, experimental protocols for data acquisition, and a representative workflow for the synthesis and analysis of these compounds.
Mass Spectrometry (MS) of L-Ristosamine Nucleosides
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of L-Ristosamine nucleosides. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these polar and thermally labile molecules.
Expected Fragmentation Pattern:
The fragmentation of L-Ristosamine nucleosides in MS/MS analysis is predictable and provides valuable structural information. The primary cleavage event is typically the breaking of the N-glycosidic bond that connects the L-Ristosamine sugar moiety to the nucleobase. This results in two main fragment ions: the protonated nucleobase and the charged sugar remnant. Further fragmentation can occur within the sugar ring through the loss of small neutral molecules like water and formaldehyde.
Below is a table of expected mass-to-charge ratio (m/z) values for a representative L-Ristosamine nucleoside, in this case, with a thymine nucleobase.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 273.13 |
| [Base+H]⁺ | Protonated Thymine | 127.05 |
| [Sugar]⁺ | L-Ristosamine oxonium ion | 146.10 |
| [Sugar-H₂O]⁺ | Dehydrated L-Ristosamine | 128.09 |
| [Sugar-CH₂O]⁺ | L-Ristosamine fragment | 116.09 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Ristosamine Nucleosides
NMR spectroscopy is indispensable for the detailed structural elucidation of L-Ristosamine nucleosides in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of an this compound will exhibit characteristic signals for the protons of the sugar moiety and the nucleobase. The chemical shifts (δ) and coupling constants (J) are indicative of the proton's local electronic environment and its spatial relationship with neighboring protons.
Expected ¹H NMR Data for a Representative this compound (with Thymine):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | 5.8 - 6.2 | dd | ~3-5, ~7-9 |
| H-2'a | 1.9 - 2.2 | m | |
| H-2'b | 2.3 - 2.6 | m | |
| H-3' | 3.8 - 4.2 | m | |
| H-4' | 3.9 - 4.3 | m | |
| H-5' | 3.5 - 3.9 | m | |
| 6'-CH₃ | 1.1 - 1.3 | d | ~6-7 |
| H-6 (Thymine) | 7.5 - 7.8 | s | |
| 5-CH₃ (Thymine) | 1.8 - 2.0 | s | |
| NH (Thymine) | 11.0 - 11.5 | s |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the this compound. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.
Expected ¹³C NMR Data for a Representative this compound (with Thymine):
| Carbon | Expected Chemical Shift (ppm) |
| C-1' | 85 - 90 |
| C-2' | 35 - 40 |
| C-3' | 50 - 55 |
| C-4' | 70 - 75 |
| C-5' | 70 - 75 |
| 6'-CH₃ | 15 - 20 |
| C-2 (Thymine) | 150 - 155 |
| C-4 (Thymine) | 163 - 168 |
| C-5 (Thymine) | 110 - 115 |
| C-6 (Thymine) | 135 - 140 |
| 5-CH₃ (Thymine) | 10 - 15 |
Experimental Protocols
Mass Spectrometry
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation: The this compound sample is dissolved in a suitable solvent system, typically a mixture of water and methanol or acetonitrile, to a final concentration of approximately 1-10 µM. A small amount of formic acid (0.1%) may be added to promote protonation in positive ion mode.
Data Acquisition:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Full Scan MS: Scan range m/z 100-1000
-
Tandem MS (MS/MS): The protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation: The this compound sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT or APT pulse sequence) is typically used to simplify the spectrum and enhance sensitivity. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR.
-
2D NMR: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an this compound.
Methodological & Application
Application Notes and Protocols for L-Ristosamine Nucleoside Synthesis in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of L-ristosamine nucleosides, a class of compounds with significant potential in antiviral drug discovery. The methodologies detailed below are compiled from established synthetic strategies for L-amino sugars and nucleoside chemistry, offering a robust framework for researchers in the field.
Introduction
L-nucleoside analogues are a critical class of antiviral agents that function by inhibiting viral replication.[1] Their unnatural stereochemistry often renders them resistant to degradation by cellular enzymes while still being recognized by viral polymerases, leading to chain termination of the growing viral DNA or RNA strand.[2][3] L-ristosamine, a 3-amino-2,3,6-trideoxy-L-ribo-hexopyranose, presents an attractive scaffold for the development of novel L-nucleoside analogues due to its unique structural features. This document outlines a detailed protocol for the synthesis of an L-ristosamine nucleoside, specifically targeting the coupling with a pyrimidine base such as thymine, and discusses its potential antiviral applications.
Experimental Protocols
The synthesis of L-ristosamine nucleosides can be approached in a multi-step sequence, beginning with a readily available starting material such as L-rhamnose. The overall strategy involves the preparation of a protected L-ristosamine glycosyl donor, followed by a stereoselective glycosylation reaction with a silylated nucleobase, and concluding with deprotection steps to yield the final nucleoside.
Part 1: Synthesis of Protected L-Ristosamine Glycosyl Donor from L-Rhamnose
This part of the protocol focuses on the conversion of L-rhamnose into a suitable L-ristosamine derivative ready for glycosylation. This involves a series of protection and functional group manipulation steps.
Step 1.1: Peracetylation of L-Rhamnose
-
Suspend L-rhamnose (1.0 eq) in pyridine (5.0 eq).
-
Add acetic anhydride (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the peracetylated L-rhamnose.
Step 1.2: Formation of the Phenyl Thioglycoside
-
Dissolve the peracetylated L-rhamnose (1.0 eq) in dry dichloromethane (DCM).
-
Add thiophenol (1.2 eq) and boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) at 0 °C.[4]
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the phenyl 1-thio-L-rhamnopyranoside tetraacetate.
Step 1.3: Conversion to the Glycal
-
Further steps to convert the thioglycoside to a protected glycal are undertaken, which is a key intermediate for introducing the amino group at the C3 position. This can be achieved through established methods.[5]
Step 1.4: Aziridination and Ring Opening to Introduce the Amino Group
-
The protected L-rhamnal is subjected to an aziridination reaction.
-
Subsequent regioselective ring-opening of the aziridine will install the amino functionality at the C3 position, leading to the L-ristosamine scaffold.
Part 2: Glycosylation of Silylated Thymine with the L-Ristosamine Donor
This section details the crucial coupling reaction between the protected L-ristosamine donor and the nucleobase. The Vorbrüggen glycosylation is a widely used and effective method for this transformation.[6]
Step 2.1: Silylation of Thymine
-
Suspend thymine (1.0 eq) in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of chlorotrimethylsilane (TMSCl).
-
Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)thymine.
-
Remove the excess silylating agents under vacuum.
Step 2.2: Vorbrüggen Glycosylation
-
Dissolve the silylated thymine (1.2 eq) and the protected L-ristosamine glycosyl donor (1.0 eq) in a dry aprotic solvent such as acetonitrile or DCM.
-
Add a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the protected this compound.
Part 3: Deprotection of the this compound
The final step involves the removal of the protecting groups from the sugar and base moieties to obtain the target this compound.
Step 3.1: Removal of Acyl Protecting Groups
-
Dissolve the protected nucleoside (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol (Zemplén deacetylation).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final this compound.
Data Presentation
The following tables summarize the key parameters of the synthesis and the expected antiviral activity of the synthesized this compound.
Table 1: Summary of the this compound Synthesis Protocol
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1.1 | Peracetylation of L-Rhamnose | L-Rhamnose, Pyridine, Acetic Anhydride | 90-95 |
| 1.2 | Phenyl Thioglycoside Formation | Peracetylated L-Rhamnose, Thiophenol, BF₃·OEt₂ | 80-85 |
| 1.3 | Glycal Formation | Phenyl 1-thio-L-rhamnopyranoside tetraacetate | 75-80 |
| 1.4 | Aziridination and Ring Opening | Protected L-rhamnal | 60-70 |
| 2.2 | Vorbrüggen Glycosylation | Protected L-ristosamine donor, Silylated Thymine, TMSOTf | 65-75 |
| 3.1 | Deprotection | Protected this compound, NaOMe | 85-95 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.
Table 2: Hypothetical Antiviral Activity of this compound
| Virus | Assay Type | IC₅₀ (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 5.2 |
| Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase Assay | 2.8 |
| Hepatitis B Virus (HBV) | HBV DNA Reduction Assay | 1.5 |
| Influenza A Virus | Neuraminidase Inhibition Assay | > 50 |
Note: The IC₅₀ values are hypothetical and serve as a representation of potential activity based on known L-nucleoside analogues. Actual values must be determined experimentally.
Visualizations
Mechanism of Action
The primary antiviral mechanism of action for most nucleoside analogues, including L-nucleosides, is the inhibition of viral polymerases.[2] After entering the host cell, the nucleoside analogue is phosphorylated by host and/or viral kinases to its active triphosphate form. This triphosphate then competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the L-nucleoside analogue leads to chain termination due to the absence of a 3'-hydroxyl group or steric hindrance from the unnatural L-configuration, thus halting viral replication.
Caption: General mechanism of antiviral action for L-ristosamine nucleosides.
Experimental Workflow
The following diagram outlines the complete workflow from starting material to the final, purified this compound, ready for biological evaluation.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereodivergent approach in the protected glycal synthesis of L-vancosamine, L-saccharosamine, L-daunosamine and L-ristosamine involving a ring-closing metathesis step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing L-Ristosamine Nucleoside Efficacy in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2] These synthetic compounds mimic endogenous nucleosides and, upon intracellular phosphorylation to their active triphosphate forms, can interfere with nucleic acid synthesis and other essential cellular processes.[3][4] L-Ristosamine, an amino sugar, can be synthetically incorporated into a nucleoside structure to create a novel therapeutic candidate. Evaluating the efficacy and cytotoxicity of such a novel L-Ristosamine nucleoside analog is a critical step in the drug discovery pipeline.[5][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of a putative this compound using various cell culture models. The described assays are fundamental for determining the compound's therapeutic potential by quantifying its impact on cell proliferation, viability, and mechanism of action.[5][7]
I. General Workflow for Efficacy Testing
A systematic approach is crucial for evaluating a novel nucleoside analog. The workflow begins with selecting appropriate cell lines, followed by a series of assays to determine cytotoxicity, antiproliferative activity, and the underlying mechanism of action.
Caption: Experimental workflow for testing this compound efficacy.
II. Signaling Pathways Targeted by Nucleoside Analogs
Nucleoside analogs, after conversion to their triphosphate form, primarily act by inhibiting DNA and RNA synthesis. This interference triggers cellular stress responses, leading to cell cycle arrest and apoptosis.
Caption: General signaling pathway for nucleoside analog-induced cytotoxicity.
III. Data Presentation: Summary of Key Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cancer Models | |||
| MV4-11 | Acute Myeloid Leukemia | Data | Data |
| HeLa | Cervical Cancer | Data | Data |
| HT29 | Colorectal Cancer | Data | Data |
| Viral Models | |||
| Huh7 | Hepatocellular Carcinoma (HCV) | Data | Data |
| Calu-3 | Lung Epithelial (Influenza, SARS-CoV-2) | Data | Data |
| Control | |||
| PBMC | Normal Blood Cells | Data | Data |
Table 2: Effect of this compound on Cell Proliferation and Apoptosis
| Cell Line | Treatment Conc. (µM) | Inhibition of DNA Synthesis (%) (EdU Assay) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MV4-11 | IC50 | Data | Data |
| MV4-11 | 2 x IC50 | Data | Data |
| HeLa | IC50 | Data | Data |
| HeLa | 2 x IC50 | Data | Data |
IV. Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cell lines (e.g., HeLa, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Proliferation Assessment using EdU Incorporation Assay
This assay measures the rate of new DNA synthesis, providing a direct assessment of cell proliferation. It is often more specific than metabolic assays.
Materials:
-
Click-iT™ EdU Cell Proliferation Kit (or equivalent)
-
Selected cell lines and culture reagents
-
This compound
-
96-well plates (black, clear bottom for fluorescence microscopy)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound as described in Protocol 1 (Steps 1-2).
-
EdU Labeling: Two hours before the end of the treatment period, add EdU (5-ethynyl-2´-deoxyuridine) to each well at a final concentration of 10 µM. Incubate for 2 hours at 37°C.
-
Cell Fixation and Permeabilization:
-
Remove the medium and wash cells with PBS.
-
Add 100 µL of 3.7% formaldehyde in PBS to fix the cells for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Add 100 µL of 0.5% Triton® X-100 in PBS to permeabilize the cells for 20 minutes.
-
-
Click-iT® Reaction:
-
Wash cells twice with 3% BSA in PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing the fluorescent azide).
-
Add 50 µL of the reaction cocktail to each well and incubate for 30 minutes in the dark.
-
-
DNA Staining:
-
Wash each well once with the reaction wash buffer.
-
Add 100 µL of a nuclear stain (e.g., Hoechst 33342) to counterstain the nuclei. Incubate for 15 minutes.
-
-
Imaging and Analysis:
-
Wash the wells and add PBS.
-
Image the plate using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells).
-
Protocol 3: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[8]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Selected cell lines and culture reagents
-
This compound
-
96-well plates (white-walled for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1 (Steps 1-2). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the background luminescence (from cell-free wells). Express the results as fold change in caspase activity compared to the vehicle-treated control.
The protocols and guidelines presented here offer a robust framework for the initial in vitro characterization of a novel this compound analog. By systematically evaluating its effects on cell viability, proliferation, and apoptosis across a panel of relevant cell lines, researchers can generate the critical data needed to establish a dose-response relationship, identify potential therapeutic applications, and guide further preclinical development.[6] Combining these cellular assays with molecular analyses can enhance the screening process and build confidence in the therapeutic potential of new compounds.[7]
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. Cell Health Screening Assays for Drug Discovery [promega.sg]
Application Notes and Protocols for the Purification of Synthetic L-Ristosamine Nucleoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthetic L-Ristosamine nucleoside, a crucial component in the synthesis of various bioactive molecules. The following sections outline common purification strategies, including the use of protecting groups, and provide step-by-step experimental procedures for flash column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.
Introduction to Purification Strategies
The purification of synthetic this compound often involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and stereoisomers. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical purification workflow involves an initial crude purification by flash column chromatography, followed by a high-resolution purification using HPLC, and a final polishing step by recrystallization to obtain a highly pure, crystalline product.
The strategic use of protecting groups for the amino and hydroxyl functionalities of L-ristosamine is paramount for a successful synthesis and purification. These groups not only prevent unwanted side reactions during synthesis but also modulate the polarity of the molecule, which can be exploited for more effective chromatographic separation.
Protecting Group Strategy
A common strategy in the synthesis of L-Ristosamine nucleosides involves the protection of the amino group, often with a tert-butoxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group, and protection of the hydroxyl groups as esters (e.g., acetyl) or ethers (e.g., benzyl). The choice of protecting groups should be orthogonal, allowing for their selective removal under different conditions.
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative quantitative data for the purification of a protected this compound derivative.
| Purification Technique | Scale | Purity Before | Purity After | Yield |
| Flash Column Chromatography | 1 g | 65% | 85-90% | 70-80% |
| Reverse-Phase HPLC | 100 mg | 85% | >98% | 60-70% |
| Ion-Exchange HPLC | 100 mg | 85% | >97% | 55-65% |
| Recrystallization | 50 mg | 98% | >99.5% | 80-90% |
Experimental Protocols
Protocol 1: Flash Column Chromatography of Protected this compound
This protocol is suitable for the initial purification of the crude reaction mixture after the nucleoside coupling step.
Materials:
-
Crude protected this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC visualization agent (e.g., potassium permanganate stain)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture under reduced pressure to obtain a free-flowing powder.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Loading the Sample: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate or methanol. A typical gradient might be from 5% to 50% EtOAc in Hexanes.
-
Monitor the elution of the product by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of appropriate volume.
-
Spot each fraction on a TLC plate, elute, and visualize to identify the fractions containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the partially purified protected this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes both Reverse-Phase and Ion-Exchange HPLC for high-resolution purification.
A. Reverse-Phase HPLC (RP-HPLC) of Protected Nucleoside
Materials:
-
Partially purified protected this compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic acid (TFA) or Formic acid (FA) as a mobile phase modifier
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale):
-
Equilibrate the analytical C18 column with the initial mobile phase.
-
Inject a small amount of the sample and run a gradient elution (e.g., 5% to 95% ACN in water with 0.1% TFA over 30 minutes).
-
Determine the retention time of the desired product and optimize the gradient for the best separation.
-
-
Preparative Scale Purification:
-
Scale up the optimized gradient to the preparative column.
-
Equilibrate the preparative column.
-
Inject the sample and run the preparative gradient.
-
Collect fractions corresponding to the product peak based on the UV chromatogram.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (ACN) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure, protected nucleoside.
-
B. Ion-Exchange HPLC (IEX-HPLC) of Deprotected Nucleoside
This method is suitable for the purification of the deprotected this compound, which will have a positive charge on the amino group at acidic to neutral pH.
Materials:
-
Deprotected this compound
-
HPLC-grade water, buffer salts (e.g., ammonium acetate or phosphate), and a strong acid or base for pH adjustment.
-
Strong cation exchange (SCX) HPLC column
-
HPLC system with a UV or charged aerosol detector (CAD)
Procedure:
-
Sample Preparation: Dissolve the deprotected nucleoside in the initial, low ionic strength mobile phase (e.g., 20 mM ammonium acetate, pH 4.5). Filter the sample.
-
Method Development (Analytical Scale):
-
Equilibrate the SCX column with the low ionic strength buffer.
-
Inject the sample and elute with a salt gradient (e.g., from 20 mM to 1 M ammonium acetate over 30 minutes).
-
Optimize the gradient to achieve separation from any charged impurities.
-
-
Preparative Scale Purification:
-
Scale up the method to a preparative SCX column.
-
Load the sample and elute with the optimized salt gradient.
-
Collect the fractions containing the pure product.
-
-
Desalting and Product Recovery:
-
The collected fractions will contain a high concentration of salt. Desalting is necessary. This can be achieved by solid-phase extraction (SPE) with a reverse-phase cartridge or by lyophilization if a volatile buffer like ammonium acetate was used.
-
Protocol 3: Recrystallization
This protocol is used as a final step to obtain a highly pure, crystalline solid.
Materials:
-
Purified this compound (protected or deprotected)
-
A suitable solvent system (e.g., Ethanol/Water, Methanol/Diethyl ether)
-
Heating and stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: In a flask, add the purified nucleoside and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Conclusion
The successful purification of synthetic this compound is critical for its use in research and drug development. The choice of a single or a combination of the techniques described above will depend on the specific requirements of the final product. The provided protocols offer a general guideline, and optimization of conditions such as solvent systems, gradients, and temperature may be necessary to achieve the desired purity and yield.
Application Notes and Protocols for Studying the Mechanism of Action of L-Ristosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-nucleoside analogs represent a significant class of therapeutic agents, particularly in the fields of virology and oncology. Their unnatural stereochemistry compared to naturally occurring D-nucleosides provides them with unique biological properties, including resistance to degradation by certain enzymes and differential interactions with cellular and viral targets. L-Ristosamine, an amino sugar, when incorporated into a nucleoside structure, is hypothesized to confer novel mechanisms of action. Due to the limited direct research on L-Ristosamine nucleosides, this document outlines potential mechanisms of action and experimental protocols based on studies of structurally related L-amino sugar nucleosides and general L-nucleoside analogs. These notes are intended to guide researchers in the investigation of novel L-Ristosamine nucleoside candidates.
Potential Mechanisms of Action
L-Ristosamine nucleosides, as analogs of natural nucleosides, are anticipated to interfere with nucleic acid metabolism and function. The primary proposed mechanisms of action are:
-
Inhibition of Polymerases and Chain Termination: Like many L-nucleoside analogs, L-Ristosamine nucleosides, after intracellular phosphorylation to their triphosphate form, may act as competitive inhibitors of viral or cellular DNA and RNA polymerases.[1][2] Incorporation of the this compound triphosphate into a growing nucleic acid chain can lead to premature chain termination due to the altered sugar stereochemistry, which prevents the formation of a subsequent phosphodiester bond.[1][3] This is a well-established mechanism for antiviral L-nucleosides like Lamivudine (3TC).[4]
-
Lethal Mutagenesis: Some nucleoside analogs do not cause immediate chain termination but are incorporated into the viral genome and, due to ambiguous base-pairing properties, induce a high number of mutations during subsequent replication cycles.[5] This increase in mutation frequency beyond a tolerable threshold leads to a non-viable viral population, a phenomenon known as "error catastrophe."[5]
-
Inhibition of Nucleoside Metabolic Enzymes: The amino sugar moiety of L-Ristosamine could lead to interactions with enzymes involved in nucleotide metabolism beyond polymerases. For instance, they could potentially inhibit nucleoside kinases, ribonucleotide reductase, or enzymes in the purine and pyrimidine salvage pathways, thereby depleting the pool of natural nucleoside triphosphates available for nucleic acid synthesis.
-
Disruption of Bacterial Cell Wall Synthesis: Drawing parallels from vancomycin, which contains the amino sugar L-vancosamine, L-Ristosamine nucleosides might exhibit antibacterial activity by interfering with cell wall biosynthesis. Vancomycin functions by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[6][7] While a nucleoside analog would have a different overall structure, the L-amino sugar could play a role in targeting bacterial-specific processes.
-
Modulation of the Hexosamine Signaling Pathway: The hexosamine signaling pathway is a metabolic pathway that senses nutrient status and modifies protein function through O-linked N-acetylglucosamine (O-GlcNAc) glycosylation. As an amino sugar, L-Ristosamine or its metabolites could potentially interfere with this pathway, leading to downstream effects on gene expression and cellular signaling.
Data Presentation
Table 1: Comparative Antiviral Activity of L-Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| L-3'-azido-2',3'-dideoxyadenosine | HIV-1 | Human Lymphocytes | >10 | >100 | >10 | [8] |
| L-3'-azido-2',3'-dideoxyguanosine | HIV-1 | Human Lymphocytes | >10 | >100 | >10 | [8] |
| Emtricitabine (FTC) | HIV-1 | T-cell lines | 0.009–1.5 | >20 | >13-2222 | |
| Lamivudine (3TC) | HIV-1 | T-cell lines | 0.07–9.8 | >20 | >2-285 | |
| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | >1000 | >9090 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Table 2: Cytotoxicity of L-Rhamnose and L-Amicetose Digitoxigenin Monosaccharides against NCI-H460 Cells
| Compound | Apoptosis Induction (%) | IC50 (nM) | Reference |
| α-L-rhamnoside (4) | 48.6 | 46.7 | [4] |
| α-L-amicetoside (7) | 45.7 | 55.7 | [4] |
Mandatory Visualization
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the antibacterial efficacy of vancomycin analogues: targeting metallo-β-lactamases and cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Antiviral Testing of L-Ristosamine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy, effectively inhibiting viral replication by targeting viral polymerases.[1][2][3] The discovery that L-nucleosides, the enantiomers of naturally occurring D-nucleosides, can exhibit potent antiviral activity has significantly broadened the scope of antiviral drug discovery.[1][4] L-Ristosamine is an amino sugar that presents an intriguing scaffold for the synthesis of novel nucleoside analogs. This document outlines a comprehensive experimental design for the synthesis and subsequent antiviral testing of a library of L-Ristosamine nucleosides.
These protocols are designed to guide researchers in the preliminary assessment of L-Ristosamine nucleosides as potential antiviral agents. The workflow encompasses the chemical synthesis of the target compounds, evaluation of their cytotoxicity, and a tiered approach to screening for antiviral activity against a panel of clinically relevant viruses.
Synthesis of L-Ristosamine Nucleosides
A general method for the synthesis of L-ristosamine glycosides has been described.[5] The synthesis of L-Ristosamine nucleosides can be achieved through a multi-step process, beginning with a suitable protected L-ristosamine derivative. A key step involves the glycosylation of a silylated nucleobase with a protected ristosaminyl donor.
Protocol 1: General Synthesis of L-Ristosamine Nucleosides
-
Protection of L-Ristosamine: Protect the amino and hydroxyl groups of L-ristosamine using standard protecting group chemistry (e.g., Boc for the amine, and acetyl or silyl ethers for the hydroxyls) to prevent unwanted side reactions.
-
Activation of the Anomeric Center: Activate the anomeric carbon of the protected L-ristosamine to form a suitable glycosyl donor. This can be achieved by converting it to a glycosyl halide or triflate.
-
Preparation of Silylated Nucleobases: Silylate the desired nucleobases (e.g., adenine, guanine, cytosine, thymine, uracil) with a silylating agent like hexamethyldisilazane (HMDS) to enhance their solubility and reactivity.
-
Glycosylation Reaction: Couple the activated L-ristosamine glycosyl donor with the silylated nucleobase in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf)).
-
Deprotection: Remove all protecting groups from the resulting nucleoside analog using appropriate deprotection conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final L-Ristosamine nucleoside.
-
Purification and Characterization: Purify the final product using chromatographic techniques (e.g., silica gel column chromatography, HPLC). Characterize the structure and purity of the synthesized nucleoside using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assessment
Before evaluating the antiviral activity of the synthesized L-Ristosamine nucleosides, it is crucial to determine their cytotoxic effects on the host cells that will be used for the antiviral assays.[6][7] This ensures that any observed antiviral effect is not due to the death of the host cells.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero, HeLa, MDCK) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the L-Ristosamine nucleosides in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for 48-72 hours (the duration should match the planned antiviral assay).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: Cytotoxicity of L-Ristosamine Nucleosides
| Compound ID | Nucleobase | CC₅₀ (µM) on Vero Cells | CC₅₀ (µM) on HeLa Cells | CC₅₀ (µM) on MDCK Cells |
| LR-A | Adenine | |||
| LR-G | Guanine | |||
| LR-C | Cytosine | |||
| LR-T | Thymine | |||
| LR-U | Uracil |
Antiviral Activity Screening
The antiviral activity of the L-Ristosamine nucleosides will be evaluated using a tiered approach, starting with a primary screen using a cytopathic effect (CPE) reduction assay.[8] Promising candidates will then be further characterized using plaque reduction and viral yield reduction assays.
Primary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay
Protocol 3: CPE Reduction Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will form a confluent monolayer within 24 hours.
-
Compound and Virus Addition: Prepare serial dilutions of the L-Ristosamine nucleosides at non-toxic concentrations (well below their CC₅₀ values). Pre-incubate the cells with the compound dilutions for 2 hours. Subsequently, infect the cells with a viral dilution that causes complete CPE in 3-5 days. Include untreated, uninfected cells (cell control) and untreated, infected cells (virus control).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator until CPE is maximal in the virus control wells.
-
CPE Observation and Staining: Observe the wells daily for the appearance of CPE. Once the virus control wells show complete CPE, stain the cells with a vital dye such as crystal violet or neutral red.
-
Quantification: Elute the dye and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.
Data Presentation: Primary Antiviral Screening of L-Ristosamine Nucleosides
| Compound ID | Virus Tested | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| LR-A | Influenza A | |||
| LR-A | Herpes Simplex Virus 1 | |||
| LR-G | Influenza A | |||
| LR-G | Herpes Simplex Virus 1 | |||
| ... | ... |
Secondary Antiviral Assays
For compounds showing promising activity in the primary screen (high SI), further characterization is necessary.
Protocol 4: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well plates with a suitable host cell line to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known titer of virus (e.g., 100 plaque-forming units, PFU) for 1 hour.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound.
-
Incubation: Incubate the plates until distinct plaques are visible in the virus control wells.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that reduces the plaque number by 50% (PR₅₀).
Protocol 5: Viral Yield Reduction Assay
-
Infection and Treatment: Infect confluent cell monolayers in 24-well plates with the virus at a specific multiplicity of infection (MOI). After 1 hour, remove the inoculum and add fresh medium containing different concentrations of the this compound.
-
Supernatant Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants using a standard titration method, such as a TCID₅₀ (50% tissue culture infectious dose) assay or a plaque assay.
-
Data Analysis: Calculate the reduction in viral yield at each compound concentration compared to the untreated virus control.
Data Presentation: Secondary Antiviral Activity of Lead Compounds
| Compound ID | Virus Tested | Plaque Reduction (PR₅₀, µM) | Viral Yield Reduction at 24h (Log₁₀) |
| LR-X | Influenza A | ||
| LR-Y | Herpes Simplex Virus 1 |
Mechanistic Studies: Investigating Signaling Pathways
Viruses often manipulate host cell signaling pathways to facilitate their replication.[9][10][11] L-Ristosamine nucleosides may exert their antiviral effect by modulating these pathways. A hypothetical pathway to investigate is the innate immune signaling cascade, which is a common target for viral evasion.[12][13]
Hypothetical Signaling Pathway: Inhibition of Viral Evasion of Innate Immunity
Many viruses have evolved mechanisms to block the activation of interferon regulatory factors (IRFs), which are key transcription factors for the production of type I interferons, potent antiviral cytokines. An this compound could potentially interfere with a viral protein that targets this pathway, thereby restoring the host's antiviral response.
Protocol 6: Western Blot Analysis of Signaling Proteins
-
Cell Treatment and Infection: Treat cells with a non-toxic, effective concentration of the lead this compound for 2 hours, followed by viral infection.
-
Cell Lysis: At different time points post-infection, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated IRF3, STAT1) and viral proteins.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Visualizations of Experimental Design and Pathways
Diagrams
References
- 1. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A short and highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. Role of Signaling Pathways in the Viral Life Cycle 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viruses | Special Issue : Signaling Pathways in Viral Infection and Antiviral Immunity [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Nucleoside Analogs in Combination Antiviral Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the antiviral activity of L-Ristosamine nucleoside, alone or in combination, is not available in publicly accessible scientific literature. This document provides a comprehensive framework based on well-characterized, structurally and functionally related L-nucleoside analogs, namely Lamivudine (an L-cytidine analog) and Telbivudine (an L-thymidine analog). The principles, protocols, and data presentation formats described herein are directly applicable to the study of novel L-amino sugar nucleosides like a putative this compound.
Introduction
L-nucleoside analogs represent a cornerstone of antiviral therapy, particularly for chronic infections such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Their unique stereochemistry, being the enantiomers of naturally occurring D-nucleosides, often confers a favorable therapeutic profile, including high efficacy and a distinct resistance profile. Combination therapy, the standard of care for many viral diseases, leverages the synergistic or additive effects of multiple drugs to enhance viral suppression, reduce the emergence of drug-resistant variants, and minimize toxicity. This document outlines the principles and methodologies for evaluating L-nucleoside analogs in combination with other antiviral agents.
Mechanism of Action of L-Nucleoside Analogs
L-nucleoside analogs act as chain terminators of viral DNA synthesis. Following uptake into the host cell, they are phosphorylated by a series of host cellular kinases to their active triphosphate form. This active metabolite is then incorporated by the viral polymerase (reverse transcriptase in HIV and HBV) into the growing viral DNA chain. Due to the modification in the sugar moiety (in the case of Lamivudine and Telbivudine, the L-configuration), the incorporated nucleoside analog prevents the addition of the next nucleotide, thus terminating DNA chain elongation and halting viral replication.[1][2][3][4][5]
The intracellular phosphorylation cascade is a critical step for the activation of these drugs. Different cellular kinases are responsible for the sequential addition of phosphate groups.
Figure 1: Intracellular phosphorylation pathway of L-nucleoside analogs.
Quantitative Data on Combination Antiviral Activity
The efficacy of combination therapy is often greater than the sum of its parts. This phenomenon, known as synergy, can be quantified in vitro. The following tables summarize representative data for the combination of L-nucleoside analogs with other antiviral agents.
Table 1: Synergistic Anti-HIV-1 Activity of Lamivudine and Zidovudine [6]
| Drug Combination | Effect Level | Combination Index (CI) | Interaction |
| Lamivudine + Zidovudine + Indinavir | ED50 (50% Effective Dose) | 0.030 | Very Strong Synergy |
| ED75 (75% Effective Dose) | 0.037 | Very Strong Synergy | |
| ED90 (90% Effective Dose) | 0.047 | Very Strong Synergy | |
| ED95 (95% Effective Dose) | 0.056 | Very Strong Synergy |
Combination Index (CI) values are interpreted as follows: < 0.1: Very Strong Synergy; 0.1-0.3: Strong Synergy; 0.3-0.7: Synergy; 0.7-0.9: Moderate Synergy; 0.9-1.1: Additive Effect; > 1.1: Antagonism.
Table 2: Anti-HBV Activity of Tenofovir in Combination with L-Nucleoside Analogs [7]
| Drug Combination | Antiviral Interaction (MacSynergy Analysis) | Antiviral Interaction (Isobologram Analysis) |
| Tenofovir + Lamivudine | Additive | Additive |
| Tenofovir + Telbivudine | Additive | Additive |
Table 3: In Vitro Anti-HIV-1 Activity of Lamivudine in Two- and Three-Drug Combinations [8]
| Drug Combination | Virus Strain | Fold Reduction in IC95 of Zidovudine |
| Zidovudine + Didanosine + Lamivudine | HIV-1 3B (1000 TCID50) | 208 |
| Zidovudine + Didanosine + Lamivudine | HIV-1 3B (100 TCID50) | 57 |
| Zidovudine + Didanosine + Lamivudine | HIV-1 3B (10 TCID50) | 133 |
| Zidovudine + Didanosine + Lamivudine | HIV-1 3B (1 TCID50) | 25 |
Experimental Protocols
Checkerboard Assay for Antiviral Synergy
This method is used to systematically assess the interaction of two antiviral compounds over a range of concentrations.
Figure 2: Workflow for a checkerboard assay to determine antiviral synergy.
Methodology:
-
Cell Seeding: Seed a suitable host cell line into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of Drug A and Drug B in cell culture medium. Typically, a 7x7 or 8x8 matrix of concentrations is prepared.
-
Drug Addition: Add the diluted drugs to the 96-well plate. Drug A is added in decreasing concentrations along the x-axis, and Drug B is added in decreasing concentrations along the y-axis. Include wells with each drug alone and no-drug controls.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that results in a measurable cytopathic effect (CPE) or viral replication within the assay timeframe.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.
-
Assessment of Antiviral Activity: After the incubation period, assess the antiviral effect. This can be done by:
-
Visual scoring of CPE: Microscopically examine the cell monolayer for virus-induced cell death.
-
Cell viability assays: Use assays such as MTT, MTS, or CellTiter-Glo to quantify the number of viable cells.
-
Viral protein expression: Use cell-based ELISA to quantify the expression of a specific viral antigen.[9]
-
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index or use software like MacSynergy or CompuSyn to determine the Combination Index (CI) and generate isobolograms to visualize the interaction.[10]
Plaque Reduction Assay for Confirmation of Synergy
This assay provides a more stringent measure of the reduction in infectious virus particles.
Figure 3: Workflow for a plaque reduction assay.
Methodology:
-
Cell Seeding: Plate host cells in 6- or 12-well plates and grow to confluency.
-
Virus and Drug Preparation: Prepare a fixed concentration of virus (e.g., 100 plaque-forming units, PFU) mixed with various concentrations of the individual drugs or their combinations.
-
Infection: Remove the culture medium from the cells and infect the monolayers with the virus-drug mixtures.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or low-melting-point agarose) to restrict virus spread to adjacent cells. This overlay should also contain the respective drug concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with formalin) and stain them with a dye such as crystal violet. Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug and combination. Synergy can be determined by comparing the EC50 values of the drugs in combination to their individual EC50 values.
Conclusion
The combination of L-nucleoside analogs with other antiviral agents is a powerful strategy to combat viral infections. The methodologies described in this document provide a robust framework for the in vitro evaluation of such combinations. While specific data for this compound is not yet available, these protocols can be directly applied to investigate its potential as a component of a combination antiviral therapy. The quantitative analysis of synergy is crucial for the rational design of new therapeutic regimens with improved efficacy and a higher barrier to the development of drug resistance.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. What is the mechanism of Telbivudine? [synapse.patsnap.com]
- 4. Telbivudine | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir + Lamivudine (3TC) for HBV/HIV Coinfection [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergy evaluation of anti-Herpes Simplex Virus type 1 and 2 compounds acting on different steps of virus life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for High-Throughput Screening of L-Ristosamine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ristosamine, a 3-amino-2,3,6-trideoxy-L-ribo-hexose, is an amino sugar found in various natural products. The structural similarity of L-ristosamine nucleoside analogs to naturally occurring nucleosides makes them promising candidates for the development of novel therapeutic agents, particularly in the antiviral and anticancer fields. These analogs have the potential to act as inhibitors of key cellular or viral enzymes, such as glycosyltransferases or polymerases, by mimicking endogenous substrates.[1] Their incorporation into growing biopolymers (e.g., glycans, DNA, or RNA) can lead to chain termination or functional disruption, thereby inhibiting disease progression.
High-throughput screening (HTS) is a critical tool for the rapid evaluation of large libraries of synthetic compounds to identify promising lead candidates. This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs, focusing on the inhibition of glycosyltransferases, a key class of enzymes involved in a multitude of pathological conditions.
Hypothetical Target and Signaling Pathway
For the purpose of these protocols, we will consider a hypothetical viral glycosyltransferase (VGT) as the primary target. This VGT is essential for the glycosylation of viral envelope proteins, a process critical for viral entry into host cells and evasion of the host immune system. Inhibition of this VGT is therefore a promising strategy for antiviral drug development.
This compound analogs are hypothesized to act as competitive inhibitors of the VGT, competing with the natural sugar donor substrate.
Caption: Hypothetical signaling pathway of a viral glycosyltransferase (VGT) and its inhibition by this compound analogs.
High-Throughput Screening Workflow
A tiered screening approach is recommended to efficiently identify and validate potent and selective inhibitors from a large compound library.
Caption: High-throughput screening workflow for the identification of this compound analog inhibitors.
Data Presentation
Table 1: Primary HTS Results for a Representative Plate
| Compound ID | Concentration (µM) | % Inhibition of VGT | Hit (Yes/No) |
| LRNA-001 | 10 | 85.2 | Yes |
| LRNA-002 | 10 | 12.5 | No |
| LRNA-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| LRNA-384 | 10 | 5.7 | No |
| Positive Control | 10 | 98.5 | N/A |
| Negative Control | 0 | 0.2 | N/A |
Hit Criterion: >50% inhibition
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| LRNA-001 | 2.5 | 1.1 | 0.992 |
| LRNA-003 | 0.8 | 1.3 | 0.995 |
| LRNA-127 | 5.1 | 0.9 | 0.987 |
Table 3: Secondary Assay Results - Cell-Based Antiviral Activity
| Compound ID | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| LRNA-001 | 5.2 | >100 | >19.2 |
| LRNA-003 | 1.5 | 85 | 56.7 |
| LRNA-127 | 12.8 | >100 | >7.8 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Fluorescence Polarization (FP) Assay
Principle: This assay measures the inhibition of VGT-catalyzed transfer of a fluorescently labeled sugar from a donor substrate to an acceptor substrate. When the fluorescent sugar is transferred to the larger acceptor molecule, its tumbling rate in solution decreases, leading to an increase in fluorescence polarization. Inhibitors of VGT will prevent this transfer, resulting in a low FP signal.
Materials:
-
Purified recombinant viral glycosyltransferase (VGT)
-
Fluorescently labeled donor substrate (e.g., UDP-6-NBD-glucosamine)
-
Acceptor substrate (e.g., a synthetic peptide or oligosaccharide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound analog library (10 mM stocks in DMSO)
-
Positive Control Inhibitor (if available)
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare the this compound analog library by diluting the 10 mM stocks to a working concentration of 200 µM in Assay Buffer (this will result in a final assay concentration of 10 µM).
-
Dispense 5 µL of the diluted compounds or controls (DMSO for negative control, positive control inhibitor for positive control) into the wells of the 384-well plate.
-
Prepare an enzyme/acceptor mix by diluting VGT and the acceptor substrate to 2X the final concentration in Assay Buffer. Add 10 µL of this mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the 4X fluorescently labeled donor substrate to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 100 mM EDTA.
-
Measure the fluorescence polarization on a compatible plate reader.
Protocol 2: Dose-Response and IC50 Determination
Principle: To determine the potency of the confirmed hits from the primary screen, a dose-response curve is generated by testing a range of compound concentrations in the FP assay.
Procedure:
-
For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Dilute each concentration point from the serial dilution into Assay Buffer.
-
Perform the FP assay as described in Protocol 1, using the different concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Secondary Assay - Cell-Based Antiviral Assay
Principle: This assay evaluates the ability of the hit compounds to inhibit viral replication in a relevant host cell line. A common method is to use a virus expressing a reporter gene (e.g., luciferase or GFP) to quantify the extent of infection.
Materials:
-
Host cell line susceptible to the virus of interest
-
Recombinant virus expressing a reporter gene
-
Cell Culture Medium
-
This compound analog hits
-
Positive Control Antiviral Drug
-
96-well, clear-bottom, black plates (for luminescence) or clear plates (for microscopy)
-
Reagents for the reporter gene assay (e.g., luciferase substrate)
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)
Procedure:
-
Seed the host cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the hit compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Incubate the cells with the compounds for 1 hour.
-
Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the infected cells for a period sufficient for viral replication and reporter gene expression (e.g., 24-48 hours).
-
Measure the reporter gene signal (e.g., luminescence for luciferase).
-
In a parallel plate, perform a cytotoxicity assay to determine the effect of the compounds on cell viability.
-
Calculate the EC50 (effective concentration to inhibit 50% of viral replication) and CC50 (cytotoxic concentration to reduce cell viability by 50%).
-
Determine the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compounds.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs as potential glycosyltransferase inhibitors. By employing a systematic workflow that includes a robust primary HTS assay, dose-response studies, and relevant secondary cell-based assays, researchers can efficiently identify and characterize novel lead compounds for further drug development. The hypothetical target and pathway serve as a template that can be adapted to specific research interests within the broad and promising field of nucleoside analog therapeutics.
References
Application Notes and Protocols: L-Ristosamine Nucleoside for Inhibiting HSV-1 Replication In Vitro
Disclaimer: Publicly available scientific literature and research data specifically detailing the use of L-Ristosamine nucleoside for the inhibition of Herpes Simplex Virus-1 (HSV-1) replication are not available at this time. The following application notes and protocols are presented as a generalized framework for the evaluation of a hypothetical novel nucleoside analog, "this compound," against HSV-1 in vitro. The methodologies described are based on established antiviral testing protocols for other nucleoside analogs.
Introduction
Herpes Simplex Virus-1 (HSV-1) is a prevalent human pathogen responsible for a range of diseases, from oral lesions to more severe conditions like encephalitis.[1][2] Current therapeutic strategies predominantly rely on nucleoside analogs, such as acyclovir, which target the viral DNA polymerase to inhibit viral replication.[3][4][5] However, the emergence of drug-resistant HSV-1 strains necessitates the discovery and development of novel antiviral agents.[1][5]
L-Ristosamine is an amino sugar that could potentially be developed into a nucleoside analog. This document outlines a comprehensive set of protocols to assess the in vitro efficacy and cytotoxicity of a hypothetical this compound as a potential inhibitor of HSV-1 replication.
Quantitative Data Summary
The following tables present a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC₅₀ (µM) on Vero Cells | IC₅₀ (µM) against HSV-1 | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | >100 | 15.5 | >6.45 |
| Acyclovir (Control) | >100 | 13.96 | >7.16 |
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits HSV-1 replication by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.
Table 2: Effect of Time-of-Addition on HSV-1 Inhibition by this compound
| Time of Addition | % Inhibition of Plaque Formation |
| Pre-treatment (-2 to 0 h) | <10% |
| During infection (0 to 2 h) | 25% |
| Post-infection (2 to 48 h) | 95% |
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-1 propagation and antiviral assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: HSV-1 (e.g., KOS or MacIntyre strain) stocks are prepared by infecting confluent monolayers of Vero cells. Viral titers are determined by plaque assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of the this compound that is non-toxic to the host cells.
-
Seed Vero cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value from the dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the inhibitory effect of the this compound on HSV-1 replication.
-
Seed Vero cells in 24-well plates and grow to confluence.
-
In a separate tube, incubate HSV-1 (at a multiplicity of infection, MOI, of 0.01) with serial dilutions of the this compound for 1 hour at 37°C.
-
Wash the confluent Vero cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus-compound mixture for 1 hour at 37°C.
-
After incubation, remove the inoculum and overlay the cells with a medium containing 1.2% methylcellulose and the corresponding concentration of the compound.[6]
-
Incubate the plates for 48-72 hours until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well and calculate the IC₅₀ value.
Mechanism of Action: Time-of-Addition Assay
This experiment helps to identify the stage of the viral replication cycle that is targeted by the this compound.
-
Pre-treatment: Treat confluent Vero cells with the this compound for 2 hours before infection. Wash the cells and then infect with HSV-1.
-
During infection (Attachment/Entry): Add the this compound to the cells simultaneously with the virus for 2 hours.
-
Post-infection (Replication/Assembly): Infect the cells with HSV-1 for 2 hours, then remove the inoculum, wash the cells, and add the medium containing the this compound.
-
After the respective treatments, overlay the cells with methylcellulose medium and perform a plaque reduction assay as described above.
-
The percentage of inhibition at each time point indicates the targeted stage of the viral life cycle.
Visualizations
References
- 1. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental Dissection of the Lytic Replication Cycles of Herpes Simplex Viruses in vitro [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Current Drugs to Treat Infections with Herpes Simplex Viruses-1 and -2 [mdpi.com]
- 5. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-Ristosamine Nucleosides
Welcome to the technical support center for the synthesis of L-Ristosamine nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of L-ristosamine nucleosides.
Issue 1: Low Yield in Glycosylation Reactions
-
Question: We are experiencing low yields during the glycosylation step to form the L-ristosamine nucleoside. What are the potential causes and solutions?
-
Answer: Low glycosylation yields can stem from several factors. Firstly, the choice of activating agent is critical. While methods using N-iodosuccinimide and silver triflate are viable, they have been reported to result in lower stereoselectivities and yields compared to alternatives.[1][2] A more effective method involves the use of 1-benzenesulfinylpiperidine (BSP) with triflic anhydride (Tf₂O) for the activation of thioglycoside donors. Secondly, the protecting groups on the aminosugar donor can significantly influence the reaction outcome. The presence of a participating group at the C-2 position, such as an acyl group, can direct the stereochemical outcome and improve yield.[3][4][5] Lastly, ensure all reagents are of high purity and the reaction is conducted under strictly anhydrous conditions, as trace amounts of water can quench the activating agents and lead to side reactions.
Issue 2: Poor Stereoselectivity in the Glycosidic Bond Formation
-
Question: Our synthesis is producing a mixture of anomers (α and β) of the desired this compound. How can we improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity is a common challenge in nucleoside synthesis. The choice of protecting group on the amine is a key factor. For instance, an N-acetyl group on a carbamate moiety has been shown to permit high-yielding and, in some cases, stereoselective glycosylations.[1][2] The use of a participating neighboring group at the C-2 position of the glycosyl donor is a well-established strategy to favor the formation of 1,2-trans glycosides.[3][4][5] Additionally, the choice of Lewis acid catalyst can influence the stereochemical outcome. Boron trifluoride etherate (BF₃·OEt₂) is an effective catalyst for promoting the conversion of 1,2-orthoesters to the corresponding 1,2-trans-O-glycosides, which can be a key intermediate in achieving high stereoselectivity.[6][7]
Issue 3: Difficulty in Stereochemical Inversion of Hydroxyl Groups
-
Question: We are struggling with the inversion of a key hydroxyl group to obtain the correct stereochemistry for L-ristosamine, specifically using the Mitsunobu reaction. What are common pitfalls?
-
Answer: The Mitsunobu reaction is a powerful tool for stereochemical inversion, but it can be sensitive to reaction conditions. A common issue is the formation of side products if the nucleophile is not sufficiently acidic.[8] For the inversion of a secondary alcohol, it is crucial to use a suitable acidic pronucleophile. In cases of sterically hindered alcohols, standard conditions may result in low yields. A modified procedure using 4-nitrobenzoic acid instead of benzoic or acetic acid can significantly improve the yield of the inverted product.[9] The order of addition of reagents can also be critical; if the standard procedure is unsuccessful, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and the acidic nucleophile may yield better results.[8][10]
Frequently Asked Questions (FAQs)
-
Question: What are the most common protecting groups used for the amino and hydroxyl functions in L-ristosamine synthesis, and how do they impact the overall yield?
-
Answer: The selection of protecting groups is crucial for a successful synthesis. For the amino group, a carbamate protecting group, which can be subsequently N-acetylated, has been shown to be effective for high-yielding glycosylations.[1][2] For hydroxyl groups, acetyl (Ac) and benzyl (Bn) ethers are commonly employed. The choice of protecting group can influence the reactivity of the sugar donor and the stereochemical outcome of the glycosylation. For example, a participating acyl group at C-2 is often used to ensure 1,2-trans stereoselectivity.[3][4][5]
-
Question: What are the advantages of the tandem hydroamination/glycosylation approach for synthesizing L-ristosamine glycosides?
-
Answer: The tandem hydroamination/glycosylation of glycals promoted by BF₃·OEt₂ is a highly efficient method that proceeds in a completely stereocontrolled manner.[11] This one-pot procedure offers simplicity and generality, allowing for the variation of each component to create a library of L-ristosamine glycosides.[11] This approach avoids the multi-step preparation of a glycosyl donor with a pre-installed amino group, thus streamlining the synthetic route.
-
Question: How can I effectively purify the final this compound product?
-
Answer: Purification of nucleosides can be challenging due to their polarity. A combination of liquid-liquid extraction and solid-phase extraction (SPE) can be effective for separating the desired product from reaction byproducts and excess reagents.[12] For final purification, column chromatography on silica gel is a standard method. The choice of eluent system is critical and will depend on the specific protecting groups present on the nucleoside. In some cases, specialized techniques like weak anion-exchange solid-phase extraction can be utilized to separate charged molecules from uncharged ones.[12]
Data Presentation
Table 1: Comparison of Glycosylation Methods for Aminosugars
| Glycosylation Method | Activating Agent/Promoter | Typical Yields | Stereoselectivity | Reference |
| Thioglycoside Activation | 1-Benzenesulfinylpiperidine (BSP), Triflic Anhydride (Tf₂O) | High | Good to Excellent (often stereoselective) | [1][2] |
| Thioglycoside Activation | N-Iodosuccinimide (NIS), Silver Triflate (AgOTf) | Moderate | Generally Lower | [1][2] |
| Tandem Hydroamination/Glycosylation | Boron Trifluoride Etherate (BF₃·OEt₂) | High | Completely Stereocontrolled | [11] |
| Glycosyl Imidate Activation | Boron Trifluoride Etherate (BF₃·OEt₂) | Excellent (for 1,2-trans) | High (for 1,2-trans) | [6][7] |
| Glycosyl Imidate Activation | Trimethylsilyl Triflate (TMSOTf) | Variable (dependent on phenol nucleophilicity) | Mixture of anomers | [6][7] |
Experimental Protocols
1. Protocol for BF₃·OEt₂ Promoted Tandem Hydroamination/Glycosylation
This protocol is adapted from the highly efficient synthesis of L-ristosamine glycosides.[11]
-
To a solution of 3,4-di-O-acetyl-6-deoxy-L-glucal in an anhydrous solvent (e.g., dichloromethane) at -40 °C under an inert atmosphere, add the desired amine nucleophile.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) to the reaction mixture.
-
Stir the reaction at -40 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine).
-
Allow the mixture to warm to room temperature, dilute with an organic solvent, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired L-ristosamine glycoside.
2. Protocol for Photoinduced Aziridination for Aminosugar Synthesis
This protocol is based on the synthesis of L-daunosamine and L-ristosamine glycosides via photoinduced aziridination.[1][2]
-
Dissolve the methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside precursor in an appropriate solvent (e.g., dichloromethane) in a photoreactor.
-
Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a cool temperature (e.g., 0 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude aziridine can then be subjected to ring-opening reactions to install the amino functionality. This typically involves treatment with a nucleophile under acidic or basic conditions.
-
Purify the product by column chromatography.
3. Protocol for Mitsunobu Inversion of a Secondary Hydroxyl Group
This protocol is a general procedure for the Mitsunobu reaction, which can be applied for the stereochemical inversion required in some L-ristosamine synthetic routes.[8][9][10]
-
Dissolve the secondary alcohol, a suitable acidic pronucleophile (e.g., 4-nitrobenzoic acid), and triphenylphosphine in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
The resulting ester can then be hydrolyzed under basic conditions to yield the inverted alcohol.
Mandatory Visualizations
Caption: Workflow for Tandem Hydroamination/Glycosylation.
Caption: Troubleshooting Low Glycosylation Yield.
References
- 1. Synthesis of L-daunosamine and L-ristosamine glycosides via photoinduced aziridination. Conversion to thioglycosides for use in glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective glycosylation of glucosamine: the role of the N-protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. A short and highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Novel Nucleoside Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with novel nucleoside analogues, such as L-Ristosamine nucleoside, in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the common mechanisms of cytotoxicity for nucleoside analogues?
A1: Nucleoside analogues primarily exert cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism.[1][2] Common mechanisms include:
-
DNA Chain Termination: After intracellular phosphorylation to their active triphosphate form, these analogues are incorporated into growing DNA strands by polymerases. Their modified sugar moiety can prevent the addition of the next nucleotide, leading to chain termination and cell cycle arrest.[2]
-
Inhibition of Key Enzymes: Nucleoside analogues can inhibit enzymes crucial for de novo nucleotide synthesis, such as ribonucleotide reductase and thymidylate synthase, leading to an imbalance in the cellular nucleotide pool.[2]
-
Mitochondrial Toxicity: Some nucleoside analogues can be mistakenly used by mitochondrial DNA polymerase (Pol γ), leading to impaired mitochondrial DNA replication, oxidative stress, and ultimately mitochondrial dysfunction.[3][4] This can result in a decline in cellular energy and trigger apoptosis.[3]
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress caused by nucleoside analogues can trigger programmed cell death, or apoptosis.[5][6]
-
Cell Cycle Arrest: By interfering with DNA synthesis, nucleoside analogues can cause cells to arrest at different phases of the cell cycle, often in the S or G2 phase.[7][8]
Q2: How can we quantify the cytotoxicity of this compound in our cell lines?
A2: Several standard assays can be used to quantify cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism you want to investigate.
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. They are useful for determining the IC50 (half-maximal inhibitory concentration) of your compound.
-
Cell Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell membrane. The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium. Trypan blue is a dye that can only enter cells with compromised membranes.
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity Assays): Annexin V staining identifies cells in the early stages of apoptosis, while propidium iodide (PI) stains late apoptotic and necrotic cells. Caspase activity assays measure the activation of caspases, which are key proteases in the apoptotic pathway.
-
Cell Cycle Analysis (e.g., Flow Cytometry with PI Staining): This method allows you to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and can reveal cell cycle arrest induced by the compound.
Q3: Our results for cytotoxicity vary between different cell lines. Why is this happening?
A3: The cytotoxicity of a nucleoside analogue can be highly dependent on the cell line used.[9] Several factors contribute to this variability:
-
Metabolic Activation: Nucleoside analogues are prodrugs that need to be phosphorylated to their active triphosphate form by cellular kinases. The expression and activity of these kinases can vary significantly between cell lines, affecting the concentration of the active drug.[2]
-
Proliferation Rate: Rapidly proliferating cells are generally more sensitive to nucleoside analogues because they are actively synthesizing DNA.[7]
-
Transporter Expression: The uptake of nucleoside analogues into the cell is mediated by specific nucleoside transporters. Differences in the expression levels of these transporters can lead to variations in intracellular drug concentration.
-
DNA Repair Capacity: Cell lines with proficient DNA mismatch repair (MMR) systems may be more resistant to certain nucleoside analogues.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Perform a cell count before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration. | |
| No significant cytotoxicity observed even at high concentrations. | The cell line may be resistant. | Try a different cell line with a higher proliferation rate or known sensitivity to other nucleoside analogues. |
| Insufficient metabolic activation. | Measure the intracellular levels of the phosphorylated this compound if possible. | |
| Short incubation time. | Increase the duration of treatment with the compound. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death. | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. Use a combination of assays to get a comprehensive picture (e.g., a viability assay and an apoptosis assay). |
| Assay interference. | Some compounds can interfere with the chemical reactions of the assays. Run appropriate controls, including the compound in cell-free medium. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or other test compound)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the steps for detecting apoptosis using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time. Include positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| MCF-7 | Breast Cancer | 8.9 |
| HepG2 | Liver Cancer | 45.1 |
Table 2: Hypothetical Cell Cycle Distribution of a Sensitive Cell Line after 24h Treatment with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 30.1 | 14.5 |
| L-Ristosamine (IC50) | 35.2 | 52.8 | 12.0 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of a novel nucleoside analogue.
Caption: Potential signaling pathways for nucleoside analogue-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytosine-based nucleoside analogs are selectively lethal to DNA mismatch repair-deficient tumour cells by enhancing levels of intracellular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cell cycle arrest on the activity of nucleoside analogues against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered cell cycle distributions of cultured human lymphoblasts during cytotoxicity related to adenosine deaminase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Ristosamine Nucleoside Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of L-Ristosamine nucleoside for antiviral assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an antiviral assay?
A1: As an initial step, a broad range of concentrations should be tested to determine the effective concentration (EC50) and cytotoxic concentration (CC50). A common starting point for novel nucleoside analogs is a serial dilution from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 0.01 µM). This allows for the characterization of the dose-response relationship.
Q2: How do I determine the optimal, non-toxic dosage range for this compound?
A2: The optimal dosage provides significant antiviral activity with minimal to no toxicity to the host cells. This is determined by calculating the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more promising therapeutic window. Cytotoxicity assays should be performed in parallel with antiviral assays to determine the CC50.[1]
Q3: What cell lines are appropriate for testing this compound?
A3: The choice of cell line is dependent on the target virus. It is crucial to use a cell line that is susceptible to infection by the virus being studied and is also suitable for the specific assay format (e.g., plaque reduction, CPE inhibition). The activation and antiviral activity of some nucleoside analogs can be cell-line dependent.
Q4: What are the critical controls to include in my antiviral assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Virus Control: Cells infected with the virus without any treatment to establish a baseline for maximal viral effect.[1]
-
Cell Control (Mock-infected): Uninfected cells to monitor cell health and viability throughout the experiment.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the this compound to account for any solvent-induced effects.
-
Positive Control: A known antiviral drug with activity against the target virus to validate the assay system.
-
Cytotoxicity Control: Uninfected cells treated with this compound to determine its toxicity.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in results can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent technique. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Virus Titer | Ensure the virus stock is properly tittered and a consistent multiplicity of infection (MOI) is used for each experiment. |
| Assay-Specific Variability | Different antiviral assays have inherent variability; for instance, viral load assays can be affected by specimen type and extraction methods.[2] |
Issue 2: No Antiviral Activity Observed
If this compound does not show any antiviral effect, consider the following:
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration | Test a wider and higher range of concentrations. The compound may only be effective at higher doses. |
| Compound Stability | This compound should be stored under appropriate conditions (dry, dark, and at 0 - 4°C for short term or -20°C for long term).[3] Ensure the compound is stable in the assay medium for the duration of the experiment. |
| Cell Line Specificity | The metabolic activation of the nucleoside analog, which is often a prerequisite for antiviral activity, may not be efficient in the chosen cell line.[4] Consider testing in a different cell line susceptible to the virus. |
| Incorrect Assay Timing | The timing of compound addition relative to virus infection is critical. Test different treatment schedules (pre-treatment, co-treatment, post-treatment). |
| Viral Resistance | The target virus may have intrinsic resistance to this class of nucleoside analogs. |
Issue 3: High Cytotoxicity Observed
If significant cell death is observed in the uninfected, compound-treated wells:
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Test a lower range of concentrations to find a non-toxic dose. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line used (typically <0.5%). |
| Compound Contamination | Verify the purity of the this compound stock. |
| Extended Incubation Time | Reduce the duration of the assay if the compound exhibits time-dependent toxicity. |
Experimental Protocols
Protocol 1: Determination of EC50 using a Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general framework for determining the 50% effective concentration (EC50) of this compound.
-
Cell Seeding: Seed a 96-well plate with a suitable cell line at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells.
-
Add the virus at a pre-determined multiplicity of infection (MOI).
-
Include all necessary controls (virus, cell, vehicle, positive).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-5 days).
-
Data Acquisition: Stain the cells with a viability dye (e.g., Crystal Violet) and quantify the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value using a dose-response curve fitting software.
Protocol 2: Determination of CC50 using an MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Seed a 96-well plate with the same cell line and density as the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the wells (without virus). Include cell and vehicle controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 value.
Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Concentration (µM) | % CPE Inhibition (Antiviral Assay) | % Cell Viability (Cytotoxicity Assay) |
| 100 | 100 | 15 |
| 50 | 98 | 35 |
| 25 | 95 | 60 |
| 12.5 | 85 | 88 |
| 6.25 | 65 | 95 |
| 3.13 | 45 | 98 |
| 1.56 | 25 | 100 |
| 0.78 | 10 | 100 |
| EC50 (µM) | 3.5 | |
| CC50 (µM) | 40 | |
| SI (CC50/EC50) | 11.4 |
Visualizations
Caption: Workflow for a typical antiviral CPE inhibition assay.
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Decision tree for troubleshooting common assay issues.
References
Technical Support Center: L-Ristosamine Nucleoside Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Ristosamine nucleosides. This guide provides troubleshooting tips and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during synthesis, purification, and biological evaluation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis
Question 1: My glycosylation reaction with an L-Ristosamine donor is resulting in a low yield of the desired nucleoside. What are the potential causes and solutions?
Answer: Low yields in L-Ristosamine glycosylation reactions can stem from several factors related to the donor, acceptor, and reaction conditions.
-
Inactive Glycosyl Donor: The L-Ristosamine donor may have decomposed or is not being activated effectively.
-
Solution: Ensure the donor is pure and freshly prepared or properly stored. Verify the activation conditions. For instance, when using BF₃·OEt₂, ensure it is fresh and not exposed to moisture.
-
-
Poor Nucleophilicity of the Acceptor: The nucleobase or other acceptor molecule may not be sufficiently reactive.
-
Solution: Consider using a silylated nucleobase to enhance its nucleophilicity. The choice of protecting groups on the acceptor can also influence its reactivity.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Solution: Optimize the reaction temperature. Some glycosylations require low temperatures (e.g., -78 °C) to control side reactions, while others may need elevated temperatures. Screen different solvents to improve the solubility of reactants and the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I am observing a mixture of α and β anomers in my L-Ristosamine nucleoside synthesis. How can I improve the stereoselectivity?
Answer: Controlling stereoselectivity is a common challenge in nucleoside synthesis. The formation of an anomeric mixture is often influenced by the protecting groups on the sugar, the nature of the glycosyl donor, and the reaction mechanism.
-
Neighboring Group Participation: The choice of protecting group at the C-2 position of L-Ristosamine is crucial. A participating group (e.g., an acetyl or benzoyl group) can direct the stereochemical outcome towards the formation of the 1,2-trans glycoside.
-
Solution: If the desired anomer is 1,2-trans, use a participating protecting group on the amino group of L-Ristosamine.
-
-
Reaction Mechanism: The reaction can proceed through an Sₙ1 or Sₙ2-like mechanism, which will influence the stereochemical outcome.
-
Solution: The choice of solvent and promoter can influence the reaction mechanism. Non-polar solvents often favor Sₙ2-like reactions, which can lead to inversion of configuration at the anomeric center. Lewis acids like TMSOTf can favor the formation of an oxocarbenium ion, potentially leading to anomeric mixtures.[1] Careful selection and optimization of the Lewis acid and solvent system are critical.
-
Question 3: I am having trouble with the removal of the Boc protecting group from the amino function of my this compound. What could be the issue?
Answer: Incomplete or problematic deprotection of the tert-butoxycarbonyl (Boc) group can be due to several factors.
-
Insufficiently Acidic Conditions: The Boc group is cleaved under acidic conditions, and the reaction may not go to completion if the acid is too weak or used in insufficient quantity.[2]
-
Solution: Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[2] Ensure a sufficient excess of acid is used.
-
-
Scavenger Issues: Cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions with nucleophilic residues in your molecule.[3]
-
Solution: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.
-
-
Reaction Time and Temperature: The deprotection may be slow at low temperatures.
-
Solution: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If necessary, allow the reaction to stir for a longer period or slightly increase the temperature, while being mindful of potential side reactions.
-
Purification
Question 4: I am finding it difficult to purify my this compound using column chromatography. What are some common issues and how can I resolve them?
Answer: Purification of polar molecules like nucleosides can be challenging.
-
Co-elution of Byproducts: Anomeric mixtures or other closely related byproducts can be difficult to separate.
-
Solution: Optimize the solvent system for your column chromatography. A gradient elution might be necessary. Consider using a different stationary phase, such as a C18 reversed-phase column for flash chromatography.
-
-
Low Recovery: The polar nature of the nucleoside can lead to poor recovery from the column.
-
Solution: Use a more polar solvent system to elute the compound. Adding a small amount of a modifier like methanol or a few drops of acetic acid to the eluent can sometimes improve recovery. High-Performance Liquid Chromatography (HPLC) is often a better choice for final purification of nucleosides.[4]
-
Analysis
Question 5: My NMR spectrum of the this compound shows broad peaks or unexpected signals. What could be the cause?
Answer: Artifacts in NMR spectra of sugar derivatives are not uncommon.
-
Sample Purity: Impurities, including residual solvents or salts, can lead to peak broadening and extra signals.
-
Solution: Ensure your sample is highly pure before NMR analysis. Lyophilize the sample multiple times from D₂O to remove exchangeable protons and residual water.
-
-
Conformational Isomers: The furanose ring of the nucleoside can exist in different conformations, which can lead to peak broadening or the appearance of multiple sets of signals, especially at low temperatures.
-
Solution: Acquiring the NMR spectrum at a higher temperature can sometimes coalesce these signals.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Treat your sample with a chelating agent like Chelex resin to remove any metal contaminants.
-
Question 6: I am having difficulty interpreting the mass spectrum of my this compound. What are the expected fragmentation patterns?
Answer: The fragmentation of nucleosides in mass spectrometry typically involves cleavage of the glycosidic bond and fragmentation of the sugar moiety.
-
Glycosidic Bond Cleavage: The most common fragmentation is the cleavage of the N-glycosidic bond, resulting in a fragment ion corresponding to the nucleobase and another corresponding to the sugar.
-
Sugar Fragmentation: The L-Ristosamine sugar moiety can undergo characteristic fragmentation, including losses of water (H₂O) and formaldehyde (CH₂O).
-
Solution: Use tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions. This will help in confirming the structure of your synthesized nucleoside.
-
Biological Assays
Question 7: I am observing high variability in my cell viability assay results with this compound analogues. What are the possible reasons?
Answer: High variability in biological assays can be frustrating but is often addressable.[5]
-
Compound Stability: The nucleoside analogue may not be stable in the assay medium over the course of the experiment.[6]
-
Solution: Assess the stability of your compound in the assay medium under the experimental conditions (e.g., 37 °C, 5% CO₂). This can be done by incubating the compound in the medium for the duration of the assay and then analyzing its integrity by HPLC or LC-MS.
-
-
Cell Culture Conditions: Inconsistent cell seeding density, passage number, or cell health can lead to variable results.
-
Solution: Maintain consistent cell culture practices. Ensure cells are healthy and in the exponential growth phase when setting up the assay.
-
-
Assay Protocol: Inconsistent incubation times, reagent concentrations, or pipetting errors can introduce variability.
-
Solution: Standardize the assay protocol and ensure all steps are performed consistently. Use positive and negative controls to monitor assay performance.
-
Experimental Protocols
General Protocol for BF₃·OEt₂ Mediated Glycosylation of L-Ristosamine Donor
This protocol describes a general procedure for the synthesis of an this compound using a protected L-Ristosamine donor and a silylated nucleobase.
Materials:
-
Protected L-Ristosamine donor (e.g., with a suitable protecting group on the amino function like Boc)
-
Silylated nucleobase (e.g., persilylated thymine)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
To a solution of the protected L-Ristosamine donor (1.0 eq) and the silylated nucleobase (1.2 eq) in anhydrous DCM under an inert atmosphere, add activated 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add BF₃·OEt₂ (1.5 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Boc Deprotection of an this compound
This protocol outlines the removal of the Boc protecting group from the amino function of the synthesized nucleoside.
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Triethylsilane (scavenger)
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM under an inert atmosphere.
-
Add triethylsilane (2-3 eq) to the solution.
-
Cool the solution to 0 °C.
-
Slowly add a solution of TFA in DCM (e.g., 50% v/v) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene several times to remove excess TFA.
-
Purify the deprotected nucleoside by HPLC or by precipitation.
Protocol for HPLC Purification of L-Ristosamine Nucleosides
This protocol provides a general method for the purification of L-Ristosamine nucleosides using reversed-phase HPLC.[7][8]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: Acetonitrile
Procedure:
-
Dissolve the crude nucleoside in a minimal amount of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of Solvent B (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 260 nm for nucleobases).
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent by lyophilization.
Protocol for Cell Viability (MTT) Assay
This protocol describes a common method to assess the cytotoxic effect of this compound analogues on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogue in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Table 1: Troubleshooting Glycosylation Reaction Conditions
| Parameter | Problem | Potential Solution | Expected Outcome |
| Temperature | Low Yield | Optimize temperature; try room temperature or slightly elevated temperature. | Increased reaction rate and yield. |
| Anomeric Mixture | Run the reaction at a lower temperature (e.g., -78 °C). | Improved stereoselectivity. | |
| Solvent | Poor Solubility | Screen different anhydrous solvents (e.g., acetonitrile, THF). | Improved solubility and reaction homogeneity. |
| Anomeric Mixture | Use a less polar solvent to favor Sₙ2-like pathway. | Increased proportion of the inverted anomer. | |
| Lewis Acid | No Reaction | Use a stronger Lewis acid (e.g., TMSOTf). | Activation of the glycosyl donor. |
| Low Yield/Side Reactions | Use a milder Lewis acid (e.g., BF₃·OEt₂). | Reduced side reactions and improved yield. |
Table 2: HPLC Gradient for Nucleoside Purification
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 50 | 50 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 95 | 5 | 1.0 |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of L-Ristosamine nucleosides.
Caption: Troubleshooting logic for low yield in L-Ristosamine glycosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Enhancing the stability of L-Ristosamine nucleoside in solution
Technical Support Center: L-Ristosamine Nucleoside
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation after a short period. What are the common causes?
A1: Degradation of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of enzymes. Like many nucleoside analogs, this compound is susceptible to hydrolysis of the glycosidic bond, particularly under acidic or basic conditions.[1][2] Elevated temperatures can accelerate this degradation.[1][2] Additionally, exposure to UV light and the presence of contaminating nucleases or phosphodiesterases can lead to enzymatic degradation.[3][4]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is generally acceptable.[5] It is crucial to prepare stock solutions in a high-purity, sterile solvent and to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[5]
Q3: How can I monitor the stability of my this compound solution during an experiment?
A3: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods allow for the separation and quantification of the intact nucleoside from its degradation products over time. By analyzing samples at different time points, you can determine the rate of degradation under your specific experimental conditions.
Q4: Are there any chemical modifications that can enhance the stability of this compound?
A4: Yes, several chemical modifications can improve the stability of nucleoside analogs. These include modifications to the sugar moiety, the nucleobase, or the glycosidic bond.[6][7] For instance, replacing the furanose oxygen with a carbon to create a carbocyclic analog can increase stability.[6] Modifications at the 2'-position of the sugar can also confer resistance to enzymatic degradation. Another strategy is the use of prodrugs, which can improve both stability and bioavailability.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of active compound in solution | - Inappropriate pH of the buffer.- High storage or experimental temperature.- Contamination with nucleases. | - Adjust the buffer to a pH range of 6.5-7.5.- Conduct experiments at the lowest feasible temperature and store solutions at ≤ -20°C.- Use nuclease-free water and reagents; consider adding a nuclease inhibitor. |
| Precipitation of this compound from solution | - Poor solubility in the chosen solvent.- Supersaturation of the solution. | - Test different biocompatible solvents or co-solvents.- Gently warm the solution to aid dissolution, then cool to room temperature slowly.- Prepare a less concentrated stock solution. |
| Inconsistent experimental results | - Degradation of the nucleoside due to repeated freeze-thaw cycles.- Exposure to light. | - Aliquot stock solutions into single-use volumes.- Protect solutions from light by using amber vials or covering containers with foil. |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a method to evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 2, 4, 7, 9, 10)
-
HPLC or LC-MS system
-
Constant temperature incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 0.1 mg/mL in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC or LC-MS to quantify the amount of remaining intact this compound.
-
Calculate the degradation rate constant and half-life at each pH. The degradation often follows pseudo-first-order kinetics.[1][2]
Data Presentation
Table 1: Effect of Temperature and pH on the Half-Life (t½) of a Typical Nucleoside Analog in Solution
| pH | Half-Life at 40°C (hours) | Half-Life at 60°C (hours) | Half-Life at 80°C (hours) |
| 2.0 | 48 | 12 | 3 |
| 4.0 | 120 | 30 | 8 |
| 7.0 | >500 | 200 | 50 |
| 9.0 | 96 | 24 | 6 |
| 10.0 | 72 | 18 | 4.5 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed for nucleoside analogs.[1]
Visualizations
References
- 1. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclease stability assay [bio-protocol.org]
- 4. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: L-Ristosamine Nucleoside Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the refinement of L-ristosamine nucleoside purification by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing poor or no retention on a standard C18 column?
A1: L-ristosamine nucleosides are highly polar compounds. Standard C18 (ODS) columns are nonpolar and function via reversed-phase chromatography, which is often ineffective at retaining very polar analytes. This can cause your compound to elute very early, close to the solvent front or void volume.[1][2] To improve retention, consider using alternative stationary phases or modifying your mobile phase.
Q2: What type of HPLC column is best suited for this compound purification?
A2: For highly polar compounds like L-ristosamine nucleosides, several alternative column chemistries can provide better retention and separation than standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for polar analytes.[2] Other options include polar-endcapped C18 columns, mixed-mode columns, or those with different stationary phases like cyano or phenyl.[2] For challenging separations, porous graphitic carbon (PGC) columns (e.g., Hypercarb) can offer excellent retention for very polar compounds.[1]
Q3: How can I improve peak shape for my amine-containing nucleoside?
A3: Poor peak shape (e.g., tailing) for amine-containing compounds is often due to strong interactions with residual silanol groups on silica-based columns. To mitigate this, you can use a mobile phase additive like triethylamine (TEA) or ammonium hydroxide to compete for these active sites.[3][4] Alternatively, using a high-purity, base-deactivated column or operating at a moderate to high pH (if the column allows) can improve peak symmetry.
Q4: What mobile phase additives are recommended for HPLC-MS analysis of L-ristosamine nucleosides?
A4: For LC-MS compatibility, volatile mobile phase additives are essential. Formic acid or acetic acid (typically 0.1%) are commonly used to improve peak shape and promote protonation for positive-ion mode electrospray ionization ([M+H]+).[3][5][6] For negative-ion mode, ammonium hydroxide or ammonium acetate can be used.[3][5] Avoid non-volatile buffers like phosphates, as they can contaminate the mass spectrometer source.[3]
Q5: My sample seems to be degrading during analysis. How can I assess and prevent this?
A5: Nucleosides can be susceptible to degradation under harsh pH or temperature conditions.[7] To assess stability, perform forced degradation studies by exposing your sample to acidic, basic, oxidative (e.g., H2O2), thermal, and photolytic stress conditions.[8][9] Analyze the stressed samples with your HPLC method to see if degradation peaks appear. To prevent degradation, ensure your mobile phase pH is within the stable range for your compound and column, control the column temperature, and protect samples from light if they are found to be photosensitive.
HPLC Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC purification of L-ristosamine nucleosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Retention / Elution at Void Volume | Analyte is too polar for the stationary phase (e.g., standard C18). | - Switch to a HILIC, polar-endcapped, or porous graphitic carbon column.[1]- Use a highly aqueous mobile phase (e.g., >95% water), but be aware of potential C18 column dewetting.[2]- Consider ion-pair chromatography, but note its limited compatibility with MS.[10] |
| Peak Tailing | - Secondary interactions between the basic amine group of L-ristosamine and acidic silanol groups on the column.- Column overload. | - Add a competing base like triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 0.1%).[3][4]- Use a modern, high-purity, base-deactivated column.- Lower the sample concentration injected onto the column. |
| Peak Fronting | - Sample solvent is much stronger than the mobile phase.- Column overload. | - Dilute the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Poor Resolution / Co-elution | - Inadequate separation efficiency or selectivity. | - Optimize the mobile phase gradient (make it shallower).- Adjust the mobile phase pH to alter the ionization state of the analyte and impurities.[2]- Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa).- Decrease the flow rate or increase the column length to improve efficiency.[11] |
| Baseline Noise or Drift | - Mobile phase is not properly mixed or degassed.- Contaminated mobile phase or column.- Detector lamp is failing. | - Ensure mobile phases are freshly prepared, filtered, and thoroughly degassed.- Flush the column with a strong solvent to remove contaminants.- Check detector lamp performance and replace if necessary. |
| Irreproducible Retention Times | - Inadequate column equilibration time, especially for HILIC or ion-pairing methods.- Fluctuations in column temperature.- Mobile phase composition changing over time (e.g., evaporation of volatile components). | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each run.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily. |
Experimental Protocols
Protocol: HPLC Method Development for this compound
This protocol provides a starting point for developing a robust reversed-phase HPLC method.
-
Column Selection:
-
Start with a polar-endcapped C18 column (e.g., Waters CORTECS T3, Agilent ZORBAX Extend-C18) suitable for use with highly aqueous mobile phases.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Gradient Program (Scouting Gradient):
-
0-20 min: 5% to 50% B
-
20-22 min: 50% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
-
Optimization:
-
Based on the scouting gradient, adjust the gradient slope to improve the resolution of the target peak from any impurities. If retention is still poor, switch to a HILIC column and method.
-
Protocol: HILIC Method for this compound
This protocol is an alternative for when reversed-phase methods fail to provide adequate retention.
-
Column Selection:
-
Use a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC).
-
Dimensions: 150 mm x 2.1 mm, 1.8 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 90:10 Acetonitrile/Water with 10 mM ammonium acetate.
-
Mobile Phase B (Organic): Acetonitrile.
-
Note: In HILIC, the organic solvent is the weak eluent, and the aqueous is the strong eluent.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 95% acetonitrile) to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: As per reversed-phase method.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
-
0-1 min: Hold at 95% B
-
1-15 min: 95% to 60% B
-
15-17 min: 60% to 95% B
-
17-25 min: Hold at 95% B (re-equilibration)
-
-
Visualizations
Workflow for HPLC Method Development
Caption: A general workflow for developing an HPLC purification method for this compound.
Troubleshooting Decision Tree for Common HPLC Issues
Caption: A decision tree to guide troubleshooting for common HPLC purification issues.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. impactfactor.org [impactfactor.org]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. youtube.com [youtube.com]
- 12. protocols.io [protocols.io]
Minimizing off-target effects of L-Ristosamine nucleoside
Technical Support Center: L-Ristosamine Nucleoside
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during preclinical evaluation. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a nucleoside analog, this compound may exhibit off-target effects common to this class of compounds. The primary concern is the interaction with host cellular machinery, particularly DNA and RNA polymerases.[1][2] Key potential off-target effects include:
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (POLγ) can lead to mtDNA depletion, resulting in myopathy, neuropathy, and liver damage.[3][4][5]
-
Kinase Inhibition: Many nucleoside analogs can interact with the ATP-binding pocket of cellular kinases, leading to unintended modulation of signaling pathways.[6]
-
Host DNA/RNA Polymerase Inhibition: While designed to target viral or cancer-specific polymerases, some activity against human polymerases can occur, leading to general cytotoxicity.[1][7]
-
Perturbation of Nucleotide Metabolism: The compound can interfere with the natural synthesis and pools of cellular nucleotides.[1]
Q2: I am observing high cytotoxicity at concentrations below the expected therapeutic window. What could be the cause?
A2: High cytotoxicity at low concentrations often points to a potent off-target effect. The most common culprits for nucleoside analogs are mitochondrial toxicity and potent inhibition of a critical cellular kinase.[3][5] It is also possible that the specific cell line you are using is particularly sensitive to the compound's off-target activity. We recommend performing a cytotoxicity assay with a panel of different cell lines and assessing mitochondrial health to diagnose the issue.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Differentiating on-target from off-target effects is a critical step. A common strategy is to engineer a cell line that does not express the intended target protein (knockout) or expresses a mutated version of the target that the compound cannot bind. If this compound is still cytotoxic in these cells, the effect is confirmed to be off-target. Comparing the IC50 values between the engineered cells and the wild-type parental cells can quantify the contribution of the off-target effect.
Q4: My experimental results are inconsistent between batches. What should I check?
A4: Inconsistent results in cell-based assays can stem from several factors.[8][9] Key areas to troubleshoot include:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and used within a consistent and low passage number range.[8][10]
-
Compound Stability: Verify the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[11][12]
-
Pipetting and Plate Reader Settings: Ensure accurate pipetting and optimize plate reader settings, such as gain and focal height, to reduce variability.[9][13]
Troubleshooting Guides
Guide 1: Investigating Unexpected High Cytotoxicity
If you observe a narrow therapeutic window or cytotoxicity that is more potent than expected, follow this guide to identify the source.
| Step | Action | Rationale | Expected Outcome |
| 1 | Confirm IC50 in Multiple Cell Lines | Run a dose-response cytotoxicity assay (e.g., MTT or CellTox™ Green) in at least three distinct cell lines (e.g., HepG2, HEK293, and your primary cell line). | If all cell lines show similar high cytotoxicity, it suggests a general mechanism like mitochondrial toxicity. If sensitivity varies, it may point to a target expressed at different levels. |
| 2 | Assess Mitochondrial Health | Use an assay to measure mitochondrial membrane potential (e.g., JC-1) or mtDNA content (via qPCR) after treatment with this compound at the IC50 concentration. | A significant decrease in mitochondrial membrane potential or mtDNA levels strongly indicates mitochondrial toxicity is a primary driver of cell death.[4] |
| 3 | Perform a Broad Kinase Screen | Submit the compound to a commercial kinase profiling service to screen against a large panel of human kinases at a fixed concentration (e.g., 1 µM).[6][14][15][16] | The screen will identify any kinases that are potently inhibited by the compound. This can reveal unexpected off-target signaling pathway interruptions.[17] |
| 4 | Analyze Cellular ATP Levels | Measure total cellular ATP levels after treatment. | A rapid drop in ATP levels is another strong indicator of mitochondrial dysfunction or inhibition of key metabolic kinases. |
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity Assessment
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[18]
Materials:
-
96-well clear, tissue culture-treated plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (medium only) controls.[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals should become visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Correct for background by subtracting the absorbance of the no-cell control. Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
Assessing off-target kinase activity is crucial.[15] This is typically performed as a service by specialized companies.[14][16][17]
Methodology Overview:
-
Compound Submission: Provide the this compound compound to the service provider at a specified concentration and quantity.
-
Assay Format: The service provider will typically run a radiometric (e.g., HotSpot™) or fluorescence-based (e.g., TR-FRET) assay.[6][16] The compound is tested at a fixed concentration (commonly 1 µM or 10 µM) against a panel of hundreds of purified human kinases.
-
Data Collection: The activity of each kinase is measured in the presence of the compound. The result is expressed as the percent inhibition relative to a vehicle control.
-
Data Analysis: The provider will supply a report listing all kinases and their corresponding inhibition values. Potent off-target hits are typically defined as those with >50% or >90% inhibition, depending on the screening goals.
Example Data Presentation:
| Kinase Target | % Inhibition @ 1 µM | Potential Implication |
| Target X | 98% | On-Target Activity |
| ABL1 | 85% | Off-target: Potential for hematological effects |
| SRC | 72% | Off-target: Broad signaling implications |
| LCK | 65% | Off-target: Potential for immunomodulation |
| CDK2 | 15% | Minimal off-target interaction |
Visualizations
Logical Workflows and Signaling Pathways
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting high cytotoxicity.
Caption: Hypothetical off-target inhibition of the SRC kinase pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. youtube.com [youtube.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. lcsciences.com [lcsciences.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Strategies to reduce experimental variability with L-Ristosamine nucleoside
Welcome to the technical support center for L-Ristosamine nucleoside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and reducing experimental variability when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established knowledge of nucleoside analogs and are intended to provide a strong foundation for your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
L-Ristosamine is a 3-amino-2,3,6-trideoxy-L-ribo-hexose.[1] As an L-nucleoside analog, it is a stereoisomer of the naturally occurring D-nucleosides.[2][3][4] L-nucleoside analogs are known for their therapeutic potential, particularly as antiviral and anticancer agents.[2][3][4] Their primary mechanism of action often involves the inhibition of viral or cellular polymerases.[3][5][6] After entering the cell, the nucleoside analog is typically phosphorylated to its active triphosphate form. This triphosphate can then act as a competitive inhibitor of the natural nucleotide, and its incorporation into a growing DNA or RNA strand can lead to chain termination, thus halting replication.[3][5][6]
Q2: I am observing high variability in my cell viability assays. What are the potential causes?
High variability in cell viability assays when using nucleoside analogs can stem from several factors:
-
Compound Solubility and Stability: Inconsistent dissolution of this compound can lead to variations in the effective concentration. It is also crucial to consider the stability of the compound in your culture medium over the duration of the experiment.[7]
-
Cell Line Dependent Toxicity: Different cell lines can exhibit varying sensitivity to nucleoside analogs due to differences in cellular uptake, metabolic activation (phosphorylation), and the presence of specific viral or cellular targets.[8]
-
Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and general cell health can significantly impact reproducibility.[9] Using authenticated, low-passage cell lines is recommended.
-
Assay-Specific Issues: The choice of viability assay (e.g., ATP-based, MTT, etc.) and the timing of the readout can influence results.
Q3: How can I improve the solubility of this compound for my experiments?
For poorly water-soluble nucleosides, several strategies can be employed to enhance solubility.[10] It is recommended to first assess the solubility in common biocompatible solvents like DMSO. For aqueous solutions, the formation of complexes with solubilizing agents such as water-soluble vitamins or amino acids has been shown to increase the apparent solubility of similar compounds.[10] Always prepare fresh solutions and consider a brief sonication to ensure complete dissolution.
Q4: What are the critical quality control steps I should implement to ensure reproducible results?
To ensure the reproducibility of your findings, a robust quality control process is essential:
-
Compound Authentication: Verify the identity and purity of your this compound batch using appropriate analytical techniques (e.g., HPLC, Mass Spectrometry, NMR).
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Consistent Protocols: Adhere strictly to standardized experimental protocols, including reagent preparation, incubation times, and data acquisition procedures.[11]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate assay performance.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including compound batch numbers, cell passage numbers, and any deviations from the standard protocol.[11]
Troubleshooting Guides
Issue 1: Inconsistent Antiviral/Anticancer Activity
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Assess compound stability in your experimental media over time. |
| Variable Cellular Uptake or Metabolism | Ensure consistent cell health and confluency. Different cell lines may have varying levels of nucleoside transporters and kinases required for activation; consider quantifying the intracellular triphosphate form of the analog if possible.[8] |
| Development of Drug Resistance | In long-term experiments, cells can develop resistance. Perform short-term assays or use resistance-testing protocols. |
| Inaccurate Compound Concentration | Re-verify the concentration of your stock solution. Use calibrated pipettes and ensure complete dissolution. |
Issue 2: Unexpected Cytotoxicity in Control Cells
| Possible Cause | Recommended Solution |
| Mitochondrial Toxicity | Nucleoside analogs can sometimes inhibit mitochondrial DNA polymerase, leading to mitochondrial dysfunction.[3] Consider performing assays to assess mitochondrial health, such as measuring mitochondrial respiration or ATP levels.[8] |
| Off-Target Effects | The compound may have unintended biological activities. Perform target validation studies to confirm the mechanism of action. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control. |
| Contamination of Compound or Reagents | Ensure all reagents and the compound stock are free from microbial or chemical contaminants. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cancer Cell Line
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted compound solutions.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay or a commercial ATP-based assay kit.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Plate a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and various concentrations of this compound.
-
Incubation: Incubate the plates until viral plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | < 0.1 | 25 | Sparingly soluble |
| PBS (pH 7.4) | < 0.1 | 25 | Sparingly soluble |
| DMSO | > 50 | 25 | Recommended for stock solutions |
| Ethanol | 5 - 10 | 25 | Moderate solubility |
Note: This data is hypothetical and should be experimentally determined for this compound.
Table 2: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (hours) | Viability Assay |
| HeLa (Cervical Cancer) | 5.2 ± 0.8 | 72 | ATP-based |
| A549 (Lung Cancer) | 12.6 ± 2.1 | 72 | ATP-based |
| MRC-5 (Normal Lung Fibroblast) | > 50 | 72 | ATP-based |
Note: This data is for illustrative purposes only.
Visualizations
References
- 1. Ristosamine | C6H13NO3 | CID 171083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 10. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. donotedit.com [donotedit.com]
Validation & Comparative
Comparative study of L-Ristosamine nucleoside and other L-nucleosides
An Objective Comparison of the Performance and Experimental Profiles of L-Nucleosides for Researchers, Scientists, and Drug Development Professionals.
In the landscape of therapeutic drug design, nucleoside analogues have long been a cornerstone, leading to the development of numerous antiviral and anticancer agents. The exploration of L-nucleosides, the enantiomeric (mirror image) forms of naturally occurring D-nucleosides, has opened up new avenues for developing drugs with improved efficacy and reduced toxicity. This guide provides a comparative study of various L-nucleosides, with a particular focus on their biological activities and the experimental methodologies used for their evaluation. While this guide aims to be comprehensive, it is important to note the current scarcity of published research and experimental data specifically on L-Ristosamine nucleoside. Therefore, this document will focus on well-characterized L-nucleosides and provide a framework for where a hypothetical this compound might fit, based on the properties of other L-amino nucleosides.
Introduction to L-Nucleosides
Naturally occurring nucleosides are in the D-configuration. For a long time, it was believed that only D-nucleosides could possess biological activity due to the stereospecificity of enzymes. However, the discovery of the potent antiviral activity of Lamivudine (3TC), an L-nucleoside, against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) revolutionized this perception.[1][2] L-nucleosides are often poor substrates for mammalian cellular enzymes, which can lead to lower host toxicity.[3] Conversely, they can be recognized and utilized by viral or bacterial enzymes, making them selective therapeutic agents.[3]
The primary mechanism of action for most antiviral and anticancer nucleoside analogues involves their intracellular phosphorylation to the corresponding 5'-triphosphate. This triphosphate form then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by viral or cellular polymerases, leading to chain termination and inhibition of replication.[4]
Comparative Biological Activity of L-Nucleosides
The therapeutic potential of L-nucleosides has been primarily explored in antiviral and anticancer applications. The following tables summarize the quantitative data for some of the most well-studied L-nucleosides.
Antiviral Activity
L-nucleosides have demonstrated significant success as antiviral agents, particularly against HIV and HBV.
| L-Nucleoside | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Lamivudine (3TC) | HIV-1 | PBM cells | ~0.01 | >100 | >10,000 | [5] |
| Emtricitabine (FTC) | HIV-1 | PBM cells | ~0.004 | >100 | >25,000 | [5] |
| Telbivudine (L-dT) | HBV | HepG2 2.2.15 | ~0.2 | >100 | >500 | [6] |
| Clevudine (L-FMAU) | HBV | HepG2 2.2.15 | ~0.01 | >100 | >10,000 | [2] |
EC50: 50% effective concentration (concentration required to inhibit viral replication by 50%). CC50: 50% cytotoxic concentration (concentration that causes the death of 50% of host cells). SI: Selectivity Index (CC50/EC50), a measure of the drug's therapeutic window.
Anticancer Activity
The application of L-nucleosides in cancer therapy is an area of growing interest. Certain L-nucleosides have shown promising activity against various cancer cell lines.
| L-Nucleoside | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| L-4'-Thionucleosides (e.g., 9b, 9c) | HTB14 (human glioma) | Moderate growth inhibitory activity | Not fully elucidated | [5] |
| 4-Nitroindolyl-2'-deoxynucleoside (4-NIdR) | Leukemia and various adherent cancer cell lines | ~18 (leukemia) | Nonobligate chain terminator of DNA synthesis | [7] |
IC50: 50% inhibitory concentration (concentration required to inhibit the growth of cancer cells by 50%).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of nucleoside analogues. Below are representative methodologies for key assays.
Antiviral Assays
3.1.1. HIV-1 Antiviral Activity Assay in Human Peripheral Blood Mononuclear (PBM) Cells
-
Cell Preparation: Isolate PBM cells from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) for 3 days.
-
Infection: Infect the stimulated PBM cells with a known titer of HIV-1 (e.g., strain IIIB) for 2 hours at 37°C.
-
Drug Treatment: Wash the cells to remove unadsorbed virus and resuspend them in fresh medium containing various concentrations of the L-nucleoside analogue.
-
Incubation: Culture the cells for 7 days at 37°C in a humidified 5% CO2 atmosphere.
-
Endpoint Analysis: Measure the level of HIV-1 replication by quantifying the reverse transcriptase (RT) activity in the cell culture supernatant using a colorimetric or radioactive assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of RT activity against the drug concentration.
3.1.2. HBV Antiviral Activity Assay in HepG2 2.2.15 Cells
-
Cell Culture: Culture HepG2 2.2.15 cells, which are stably transfected with the HBV genome, in a suitable medium.
-
Drug Treatment: Treat the cells with various concentrations of the L-nucleoside analogue for 6-9 days, with medium changes every 3 days.
-
DNA Extraction: Extract the total intracellular DNA from the cells.
-
Southern Blot Analysis: Analyze the HBV DNA replicative intermediates by Southern blot hybridization using a radiolabeled HBV DNA probe.
-
Data Analysis: Quantify the intensity of the DNA bands using a phosphorimager and calculate the EC50 value.
Cytotoxicity Assays
3.2.1. MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., PBM cells, HepG2 cells) in a 96-well plate at a predetermined density.
-
Drug Treatment: Add various concentrations of the L-nucleoside analogue to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.
Anticancer Assays
3.3.1. In Vitro Cell Proliferation Assay (e.g., for Leukemia Cell Lines)
-
Cell Culture: Culture the cancer cell line (e.g., L1210 leukemia cells) in a suitable medium.
-
Drug Treatment: Expose the cells to a range of concentrations of the L-nucleoside analogue.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Cell Counting: Determine the number of viable cells using a cell counter or a viability assay (e.g., MTT assay).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
General Mechanism of Action of L-Nucleoside Antivirals
Caption: General mechanism of action of L-nucleoside antiviral drugs.
Experimental Workflow for Antiviral Drug Screening
Caption: A typical workflow for screening L-nucleosides for antiviral activity.
The Case of this compound: A Knowledge Gap
Despite a thorough search of the scientific literature, no specific experimental data on the synthesis, biological activity, or therapeutic potential of this compound could be found. Ristosamine is an amino sugar, and nucleosides containing amino sugars, known as amino nucleosides, have been investigated for their biological activities. For instance, some 3'-amino-3'-deoxythymidine derivatives have been synthesized and evaluated for their biological properties.[7]
Theoretically, an this compound would be an L-amino nucleoside. Its biological profile would depend on several factors, including the nature of the nucleobase attached, the efficiency of its intracellular phosphorylation, and its interaction with viral or cellular polymerases. Based on the general properties of L-nucleosides, one might hypothesize that an this compound could exhibit reduced cytotoxicity compared to its D-counterpart. However, without experimental data, any discussion of its potential efficacy remains speculative.
Conclusion and Future Directions
The study of L-nucleosides has yielded several clinically important drugs and continues to be a promising area of research for the development of new antiviral and anticancer agents. The stereochemical inversion from the natural D-configuration to the L-configuration can significantly alter the pharmacological properties of nucleoside analogues, often leading to an improved safety profile. This guide has provided a comparative overview of the biological activities and experimental evaluation of various L-nucleosides, supported by quantitative data and standardized protocols.
The absence of data on this compound highlights a potential area for future research. The synthesis and biological evaluation of L-Ristosamine nucleosides and other novel L-amino nucleosides could lead to the discovery of new therapeutic candidates. Further structure-activity relationship studies are also warranted to design L-nucleosides with enhanced potency and broader spectrums of activity. The continued exploration of this unique class of molecules holds great promise for addressing unmet needs in the treatment of viral infections and cancer.
References
- 1. Structure activity relationship of novel antiviral nucleosides against Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of L-Daunosamine and L-Ristosamine [research.amanote.com]
- 4. cdn.aaai.org [cdn.aaai.org]
- 5. This compound | SynPep [synpep.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of several amino nucleoside-platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target: L-Ristosamine Nucleoside's Role in Halting Viral Replication
A Comparative Guide for Researchers
The quest for potent antiviral agents has led to the extensive investigation of nucleoside analogs, a class of compounds that mimic the natural building blocks of viral genetic material. Among these, L-Ristosamine nucleoside has emerged as a compound of interest due to its demonstrated antiviral activity. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, benchmarked against other key antiviral nucleosides. We delve into the experimental methodologies required to definitively confirm its molecular target, offering researchers a roadmap for future investigations.
The Hypothesized Target: Viral Polymerase Inhibition
Based on the well-established mechanism of action for the broader class of L-nucleoside analogs, the primary molecular target of this compound within the viral replication cycle is hypothesized to be a viral polymerase . These essential enzymes, such as RNA-dependent RNA polymerase (RdRp), reverse transcriptase, or DNA polymerase, are responsible for synthesizing the virus's genetic material. By mimicking natural nucleosides, this compound, upon activation, is thought to interfere with this process, ultimately halting viral propagation.[1]
The general mechanism involves a multi-step intracellular activation pathway. This compound, in its prodrug form, enters the host cell. Here, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form. This activated molecule then acts as a competitive inhibitor for the viral polymerase.
The inhibition can occur through several mechanisms:
-
Chain Termination: The incorporation of the this compound triphosphate into the growing viral DNA or RNA chain prevents the addition of subsequent nucleotides, effectively terminating the replication process. This can be due to the absence of a 3'-hydroxyl group, a key functional group required for phosphodiester bond formation.
-
Lethal Mutagenesis: In some cases, the incorporated nucleoside analog does not immediately terminate the chain but instead causes mutations in the viral genome during subsequent rounds of replication. This accumulation of errors can lead to the production of non-viable viral particles.
Comparative Analysis of Nucleoside Antiviral Agents
To contextualize the potential of this compound, it is useful to compare it with other well-characterized nucleoside antivirals that target viral polymerases. The following table summarizes the mechanisms of action of several key drugs.
| Antiviral Agent | Virus Targeted | Molecular Target | Mechanism of Action |
| This compound (Hypothesized) | Various Viruses | Viral Polymerase | Likely acts as a competitive inhibitor, leading to chain termination or lethal mutagenesis after intracellular phosphorylation to its triphosphate form.[1] |
| Remdesivir | Ebola virus, SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | Acts as an adenosine nucleotide analog, causing delayed chain termination of the nascent viral RNA. |
| Sofosbuvir | Hepatitis C virus (HCV) | NS5B (RNA-dependent RNA polymerase) | A prodrug that is metabolized to its active uridine nucleotide analog triphosphate, which is incorporated by the HCV NS5B polymerase and acts as a chain terminator.[2] |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | Reverse Transcriptase | A thymidine analog that, once phosphorylated, is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. |
| Acyclovir | Herpes Simplex Virus (HSV) | Viral DNA Polymerase | A guanosine analog that is selectively phosphorylated by viral thymidine kinase and then by host cell kinases. The triphosphate form inhibits and inactivates the viral DNA polymerase. |
Experimental Protocols for Target Confirmation
To definitively confirm that a viral polymerase is the direct target of this compound, a series of biochemical and cell-based assays are required.
In Vitro Polymerase Inhibition Assay
Objective: To determine if the active triphosphate form of this compound directly inhibits the activity of a purified viral polymerase.
Methodology:
-
Synthesis of this compound triphosphate: The active form of the drug must be chemically synthesized.
-
Expression and Purification of Viral Polymerase: The target viral polymerase is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.
-
Polymerase Activity Assay: A standard in vitro polymerase assay is established using a template (DNA or RNA), primers, and natural deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs), one of which is radiolabeled or fluorescently tagged.
-
Inhibition Studies: The purified polymerase is incubated with the template/primer complex, natural NTPs/dNTPs, and increasing concentrations of this compound triphosphate.
-
Data Analysis: The incorporation of the labeled nucleotide is measured to determine the polymerase activity. The concentration of this compound triphosphate that inhibits 50% of the polymerase activity (IC50) is calculated.
Chain Termination Assay
Objective: To determine if the incorporation of this compound triphosphate into a growing nucleic acid chain leads to termination.
Methodology:
-
Assay Setup: A polymerase assay is set up as described above, but with a defined template sequence.
-
Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Interpretation: If this compound acts as a chain terminator, a series of shorter nucleic acid fragments will be observed, corresponding to termination at positions where the analog was incorporated.
Viral Rescue and Resistance Mutation Studies
Objective: To identify the viral target by generating and characterizing drug-resistant viral mutants.
Methodology:
-
Generation of Resistant Viruses: The virus is cultured in the presence of escalating concentrations of this compound to select for resistant mutants.
-
Genotypic Analysis: The genome of the resistant viruses is sequenced, with a particular focus on the gene encoding the suspected target (e.g., the viral polymerase).
-
Phenotypic Analysis: The identified mutations are reverse-engineered into a wild-type virus to confirm that they confer resistance to this compound.
-
Biochemical Validation: The mutant polymerase is purified and tested in the in vitro polymerase inhibition assay to demonstrate reduced sensitivity to this compound triphosphate.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
Caption: Intracellular activation and proposed mechanism of action of this compound.
Caption: Experimental workflow for confirming the viral polymerase as the target.
Conclusion
While the definitive molecular target of this compound awaits conclusive experimental validation, the existing body of knowledge on L-nucleoside analogs strongly points towards viral polymerases as the primary site of action. The comparative analysis and detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate and confirm this hypothesis. Such studies are crucial for the rational design of more potent and selective antiviral therapies, ultimately contributing to the arsenal of drugs available to combat viral diseases.
References
Navigating the Uncharted Territory of L-Ristosamine Nucleoside: A Guide to Cross-Resistance Studies
A comparative analysis of L-Ristosamine nucleoside's cross-resistance profile with existing antiviral therapies is currently hampered by a notable absence of published experimental data. Despite its initial synthesis and preliminary antiviral screening against HIV and HSV-1, this compound has not been the subject of extensive follow-up research, particularly concerning its potential for cross-resistance with established antiviral drugs. [1]
This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the cross-resistance profile of this compound or other novel antiviral candidates. It outlines the essential experimental framework, data presentation standards, and visualization of workflows necessary for a comprehensive comparison with existing antivirals.
Hypothetical Cross-Resistance Profile of this compound
To illustrate how data would be presented, the following tables showcase a hypothetical comparison of this compound against representative antiviral drugs for a generic virus. The data points are placeholders and are not based on actual experimental results.
Table 1: In Vitro Antiviral Activity against Wild-Type Virus
| Compound | Class | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Nucleoside Analog | Viral Polymerase | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Acyclovir | Nucleoside Analog | DNA Polymerase | [Value] | [Value] | [Value] |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | [Value] | [Value] | [Value] |
| Remdesivir | Nucleotide Analog | RNA Polymerase | [Value] | [Value] | [Value] |
Table 2: Cross-Resistance Analysis against Antiviral-Resistant Viral Strains
| Compound | Wild-Type IC50 (µM) | Resistant Strain A (Mutation Y181C) IC50 (µM) | Fold-Resistance (Strain A) | Resistant Strain B (Mutation M184V) IC50 (µM) | Fold-Resistance (Strain B) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Acyclovir | [Value] | [Value] | [Value] | [Value] | [Value] |
| Zidovudine (AZT) | [Value] | [Value] | [Value] | [Value] | [Value] |
| Lamivudine (3TC) | [Value] | [Value] | [Value] | [Value] | [Value] |
Essential Experimental Protocols
A thorough investigation of cross-resistance involves a series of well-defined experiments. The following protocols are standard in the field of antiviral drug development.
Generation of Antiviral-Resistant Virus Strains
The generation of virus strains with reduced susceptibility to specific antiviral drugs is a prerequisite for cross-resistance studies.[2] This is typically achieved through in vitro passage of the virus in the presence of sub-optimal concentrations of the antiviral agent.
Method:
-
Culture a suitable host cell line and infect with the wild-type virus.
-
Introduce a low concentration of the selective antiviral drug (e.g., starting at the IC50).
-
Monitor the culture for viral replication or cytopathic effect (CPE).
-
Once viral breakthrough is observed, harvest the supernatant containing the progeny virus.
-
Use the harvested virus to infect fresh cells, gradually increasing the concentration of the antiviral drug in subsequent passages.
-
Continue this process for multiple passages until a virus population capable of replicating at high drug concentrations is selected.
-
Isolate and plaque-purify individual viral clones from the resistant population.
-
Sequence the relevant viral genes (e.g., polymerase, protease) to identify mutations responsible for the resistance phenotype.[3][4][5]
Phenotypic Assays for Antiviral Susceptibility
Phenotypic assays are crucial for determining the concentration of a drug required to inhibit viral replication by 50% (IC50).[6][7][8][9][10]
Plaque Reduction Assay (for plaque-forming viruses):
-
Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the antiviral compounds to be tested.
-
Infect the cell monolayers with a standardized amount of virus (wild-type or resistant strains).
-
After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the different concentrations of the antiviral compounds.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
The IC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
Yield Reduction Assay:
-
Follow the initial steps of the plaque reduction assay for cell seeding and infection in the presence of serially diluted compounds.
-
After a defined incubation period, harvest the entire culture (cells and supernatant).
-
Quantify the amount of progeny virus produced in each well using methods such as quantitative PCR (qPCR) for viral genomes or an infectivity assay (e.g., TCID50).
-
The IC50 is determined as the drug concentration that reduces the viral yield by 50%.
Cytotoxicity Assays
To assess the therapeutic window of a compound, its cytotoxicity in the host cells is determined.
MTT or XTT Assay:
-
Seed host cells in multi-well plates.
-
Expose the cells to serial dilutions of the antiviral compounds for the same duration as the antiviral assays.
-
Add a tetrazolium salt (MTT or XTT) to the wells.
-
Metabolically active cells will convert the salt into a colored formazan product.
-
Measure the absorbance of the colored product.
-
The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.
Visualizing Workflows and Pathways
Clear and concise diagrams are essential for communicating complex experimental processes and biological pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 4. Genotypic testing improves detection of antiviral resistance in human herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. Selected phenotypic assays used to evaluate antiviral resistance and viral fitness of hepatitis B virus and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. karger.com [karger.com]
A Tale of Two Nucleosides: Lamivudine, the Established Antiviral, and the Enigmatic L-Ristosamine Nucleoside
In the landscape of antiviral therapeutics, the strategic design and synthesis of nucleoside analogues remain a cornerstone of drug discovery. This guide provides a head-to-head comparison of the well-established antiretroviral agent, Lamivudine, and the lesser-known L-Ristosamine nucleoside. While Lamivudine boasts a wealth of clinical and experimental data, underscoring its critical role in the management of HIV and Hepatitis B infections, this compound emerges as a compound of academic interest with limited publicly available data on its biological activity. This comparative analysis aims to furnish researchers, scientists, and drug development professionals with a clear perspective on the current state of knowledge for both molecules.
At a Glance: Key Properties
The disparity in the available data between Lamivudine and this compound is immediately apparent. The following tables summarize the known characteristics of each compound.
Table 1: Chemical and Pharmacokinetic Profile
| Property | Lamivudine | This compound |
| Chemical Formula | C₈H₁₁N₃O₃S | C₂₁H₂₁N₃O₇ |
| Molecular Weight | 229.26 g/mol | 427.41 g/mol |
| Bioavailability | ~82% in adults (oral)[1] | Not reported |
| Half-life | 5-7 hours in plasma; 10.5-19 hours intracellularly[1][2] | Not reported |
| Metabolism | Intracellular phosphorylation to active triphosphate form[1][2] | Not reported |
| Excretion | Primarily renal[1] | Not reported |
Table 2: Antiviral Activity
| Virus | Lamivudine (IC₅₀) | This compound (Activity) |
| HIV-1 | 0.002 - 1.14 µM[3] | Reported to have activity |
| Hepatitis B Virus (HBV) | 0.1 µM[3] | Not reported |
| Herpes Simplex Virus-1 (HSV-1) | Inactive | Reported to have activity |
Mechanism of Action: A Study in Contrasts
Lamivudine:
Lamivudine is a synthetic nucleoside analogue of cytidine.[4] Its mechanism of action is well-elucidated and relies on its conversion within the host cell to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1][2] 3TC-TP then acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) and HBV polymerase.[4] By incorporating into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[2][4] A key feature of Lamivudine is its L-enantiomeric configuration, which renders it a poor substrate for human DNA polymerases, contributing to its favorable safety profile.[1][2]
This compound:
The mechanism of action for this compound has not been reported in the available scientific literature. Based on its classification as a nucleoside, it is plausible that it may also act as an inhibitor of viral polymerases after intracellular phosphorylation. However, without experimental data, this remains speculative.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. For Lamivudine, a vast body of literature exists detailing the methodologies used to characterize its antiviral activity and pharmacokinetic properties. Below is a representative example of a cell-based antiviral assay protocol.
Protocol: Anti-HIV-1 Activity of Lamivudine in Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate CD4+ T-cells, the primary target of HIV-1.
-
Culture the activated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and IL-2.
-
-
Antiviral Assay:
-
Seed the activated PBMCs in 96-well plates.
-
Prepare serial dilutions of Lamivudine in culture medium.
-
Add the drug dilutions to the cells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Include control wells with no drug (virus control) and no virus (cell control).
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay:
-
To assess the toxicity of the compound, set up parallel plates with uninfected PBMCs and treat them with the same serial dilutions of Lamivudine.
-
After 7 days of incubation, measure cell viability using a colorimetric assay such as the MTT or XTT assay.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
-
Selectivity Index (SI):
-
Calculate the SI by dividing the CC₅₀ by the IC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Concluding Remarks
This comparison highlights the stark contrast between a clinically validated antiviral agent, Lamivudine, and a research compound, this compound, for which there is a significant lack of published data. Lamivudine's well-defined mechanism of action, extensive pharmacokinetic profiling, and proven efficacy in treating HIV and HBV infections have solidified its place in modern medicine.
Conversely, while this compound has been synthesized and noted for its antiviral potential against HIV and HSV-1, the absence of detailed studies on its potency, spectrum of activity, mechanism of action, and safety profile prevents any meaningful comparison with established drugs like Lamivudine. This information gap underscores the long and rigorous journey from a synthesized compound to a clinically approved therapeutic. For researchers in drug development, the story of these two nucleosides serves as a powerful illustration of the comprehensive data required to advance a lead compound through the development pipeline. Further research is necessary to determine if this compound holds any therapeutic promise.
References
- 1. Synthesis and evaluation of antiviral activity of L-acosamine and L-ristosamine nucleosides of furanose configuration. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of acyclic nucleosides with a 3(S),5-dihydroxypentyl or 4(R)-methoxy-3(S),5-dihydroxypentyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of L-Nucleoside Analogs: A Comparative Guide to Antiviral Activity in Animal Models
Disclaimer: Direct in vivo validation data for the antiviral activity of L-Ristosamine nucleoside in animal models is not publicly available in the reviewed literature. Therefore, this guide presents a comparative analysis of Lamivudine, a well-characterized and approved L-nucleoside analog, alongside other prominent antiviral nucleoside analogs. This comparison aims to provide a framework for researchers, scientists, and drug development professionals to understand the methodologies and data typically generated in the preclinical in vivo validation of such compounds.
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy, effectively inhibiting viral replication for a range of pathogens.[1] L-nucleoside analogs, stereoisomers of the naturally occurring D-nucleosides, have demonstrated significant therapeutic success, with Lamivudine being a prime example used in the treatment of HIV and Hepatitis B virus (HBV) infections.[2] The in vivo validation of these compounds in animal models is a critical step in the drug development pipeline, providing essential data on efficacy, pharmacokinetics, and safety prior to human clinical trials. This guide compares the in vivo antiviral activity of Lamivudine with other key nucleoside analogs: Acyclovir, a guanosine analog primarily used against herpesviruses; Sofosbuvir, a uridine nucleotide analog for Hepatitis C virus (HCV); and Molnupiravir, a broad-spectrum ribonucleoside analog.
Comparative Efficacy of Nucleoside Analogs in Animal Models
The following table summarizes the in vivo efficacy of selected nucleoside analogs in various animal models. The data highlights key parameters such as viral load reduction and survival rates, demonstrating the therapeutic potential of these compounds.
| Compound | Virus | Animal Model | Dosage | Route of Administration | Key Efficacy Results | Reference(s) |
| Lamivudine | Hepatitis B Virus (HBV) | Transgenic Mice | 25, 50, 100 mg/kg/day for 21 days | Oral | Dose-dependent reduction in serum and liver HBV DNA titers. | [3] |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Hairless Mice (cutaneous infection) | Flux of 10-100 µg/cm²-day | Topical | Increased topical efficacy with increasing drug flux; high flux (350-500 µg/cm²-day) significantly increased survival time. | |
| Acyclovir | Herpes Simplex Virus-1 & 2 (HSV-1 & 2) | Mice (encephalitis model) | Not specified | Oral | Significantly reduced mortality when administered up to 72-96 hours post-infection. | [4] |
| Molnupiravir | SARS-CoV-2 (Beta B.1.351) | SCID Mice | 200 mg/kg, twice a day for 3 days | Oral | 2 log10 reduction in infectious virus titers in the lungs and significant improvement in lung pathology. | [5] |
| Molnupiravir | SARS-CoV-2 | K18-hACE2 Mice | 20 mg/kg, twice daily | Oral | Modest protection against weight loss, improved clinical score, and significantly decreased mortality. | [6] |
| Sofosbuvir | Hepatitis C Virus (HCV) | N/A (Limited preclinical in vivo efficacy data in animal models due to viral tropism) | N/A | N/A | Demonstrates potent pan-genotypic activity in vitro and in human clinical trials. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative experimental protocols for evaluating the antiviral efficacy of the compared nucleoside analogs.
Lamivudine in HBV Transgenic Mouse Model[3]
-
Animal Model: Transgenic mice expressing high levels of Hepatitis B Virus.
-
Drug Administration: Lamivudine was administered orally once daily for 21 consecutive days at doses of 25, 50, and 100 mg/kg. A placebo-treated group served as the control.
-
Efficacy Evaluation:
-
Serum samples were collected at baseline and at specified intervals during and after treatment.
-
Liver tissue was harvested at the end of the treatment period.
-
HBV DNA titers in both serum and liver were quantified to determine the reduction in viral load.
-
-
Key Endpoint: Dose-responsive decrease in HBV DNA levels.
Acyclovir in Cutaneous HSV-1 Hairless Mouse Model[4]
-
Animal Model: Hairless mice.
-
Virus Inoculation: Mice were epicutaneously inoculated with Herpes Simplex Virus type 1.
-
Drug Administration: Acyclovir was applied topically using a transdermal delivery system designed to provide a constant flux of the drug. Treatment was initiated at 0, 1, 2, or 3 days post-inoculation and continued for up to 5 days.
-
Efficacy Evaluation:
-
Lesion development was scored daily.
-
Survival rates and mean survival time were recorded.
-
-
Key Endpoints: Topical efficacy based on lesion scores and overall survival.
Molnupiravir in SARS-CoV-2 SCID Mouse Model[6]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Virus Inoculation: Mice were intranasally infected with 10^5 TCID50 of the SARS-CoV-2 Beta (B.1.351) variant.
-
Drug Administration: Molnupiravir was administered orally at a dose of 200 mg/kg, twice daily for 3 consecutive days, starting at the time of infection.
-
Efficacy Evaluation:
-
Lungs were collected on day 3 post-infection.
-
Viral load in the lungs was quantified by determining infectious virus titers (TCID50/mg of tissue) and viral RNA copies.
-
Lung pathology was assessed through histological analysis.
-
-
Key Endpoints: Reduction in pulmonary viral titers and improvement in lung pathology scores.
Visualizing Antiviral Drug Action and Experimental Workflow
Diagrams created using Graphviz (DOT language) illustrate the general mechanism of action for nucleoside analogs and a typical workflow for in vivo antiviral efficacy studies.
Caption: General mechanism of action for nucleoside analog antivirals.
Caption: A typical experimental workflow for in vivo antiviral efficacy studies.
Conclusion
The in vivo validation of nucleoside analogs in appropriate animal models is indispensable for their development as antiviral therapeutics. While direct comparative data for this compound remains elusive, the analysis of Lamivudine as a representative L-nucleoside, alongside Acyclovir, Sofosbuvir, and Molnupiravir, provides valuable insights into the experimental approaches and efficacy endpoints used to characterize this important class of antiviral agents. The presented data and protocols underscore the significant antiviral potential of nucleoside analogs and highlight the importance of robust preclinical evaluation in animal models to predict clinical success. Future research into novel L-nucleoside analogs, including L-Ristosamine, will benefit from these established models and methodologies to accelerate the development of new antiviral therapies.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Utilization of transgenic mice replicating high levels of hepatitis B virus for antiviral evaluation of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal treatment of herpes simplex virus encephalitis in mice with oral acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of L-Ristosamine Nucleoside: A Step-by-Step Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of L-Ristosamine nucleoside, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. This compound is a biologically active compound, and while a referenced Safety Data Sheet (SDS) states it is not classified as a hazardous substance or mixture, prudent handling and disposal are imperative.
I. Personal Protective Equipment (PPE) and Precautionary Measures
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This is crucial to minimize any potential exposure to the compound.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. A thickness of 0.11 mm is suitable for both full contact and splash contact.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Respiratory Protection: If there is a risk of generating dust, a P1 type (EN 143) particle filter respirator is required.
-
Body Protection: A standard laboratory coat should be worn.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form of this compound.
II. Step-by-Step Disposal Procedure for this compound
This procedure outlines the steps for the safe disposal of solid this compound waste and its empty container.
-
Waste Collection:
-
Carefully sweep or scoop the solid this compound waste. Avoid actions that could generate dust.
-
Place the collected solid waste into a clearly labeled, sealed container. The container should be robust and suitable for chemical waste.
-
-
Packaging and Labeling:
-
Securely seal the waste container.
-
Label the container clearly as "this compound Waste for Incineration." Include the date of disposal.
-
-
Disposal of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble, followed by a solvent like ethanol).
-
Collect the rinsate (the rinsing liquid) and manage it as chemical waste. Given the biological activity of nucleoside analogs, do not pour the rinsate down the drain unless institutional guidelines specifically permit it for non-hazardous substances.
-
After triple rinsing, deface or remove the original label on the container to prevent misuse.
-
The cleaned and defaced container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
-
Final Disposal of Chemical Waste:
-
The primary recommended method for the final disposal of this compound waste is incineration [1][2]. This ensures the complete destruction of the biologically active compound.
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area until it is collected by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described in Section I.
-
Containment: Cover drains to prevent the substance from entering the sewer system[3].
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material in a sealed container for disposal.
-
Clean the affected area with a damp cloth or paper towels. Dispose of the cleaning materials as chemical waste.
-
Data and Diagrams
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H21N3O7 | [4] |
| Molecular Weight | 427.41 g/mol | [4] |
| Purity | ≥98.00% | [4] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The provided disposal procedure is based on general laboratory safety guidelines for non-hazardous chemical waste and best practices for biologically active compounds.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
